Clevudine
説明
This compound is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, this compound is phosphorylated to its active metabolites, this compound monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). This compound has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Structure
2D Structure
特性
IUPAC Name |
1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJCSTXCAQSSJ-XQXXSGGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057659 | |
| Record name | Clevudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163252-36-6 | |
| Record name | Clevudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163252-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clevudine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163252366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clevudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clevudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLEVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN51MVP5F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Intracellular Journey of Clevudine: A Technical Guide to its Phosphorylation and Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clevudine, a nucleoside analog of the unnatural L-configuration, is a potent inhibitor of hepatitis B virus (HBV) replication. Its antiviral activity is contingent upon its intracellular conversion to the active triphosphate form, this compound triphosphate (CLV-TP). This technical guide provides an in-depth exploration of the intracellular phosphorylation cascade of this compound, detailing the enzymatic players, kinetic parameters, and experimental methodologies used to elucidate this critical activation pathway. A comprehensive understanding of this process is paramount for the rational design of novel nucleoside analogs and the optimization of antiviral therapies.
The Phosphorylation Cascade of this compound
This compound, as a prodrug, requires a series of three sequential phosphorylation steps to become pharmacologically active. This process is exclusively mediated by host cellular kinases. The pathway initiates with the formation of this compound monophosphate (CLV-MP), followed by the synthesis of this compound diphosphate (CLV-DP), and culminates in the production of the active moiety, this compound triphosphate (CLV-TP)[1][2].
The conversion of this compound to its active triphosphate form occurs within the host cell, primarily in hepatocytes[3]. The active this compound triphosphate then inhibits the HBV DNA polymerase, effectively terminating viral DNA synthesis[1][2].
Enzymatic Machinery of this compound Phosphorylation
The intracellular phosphorylation of this compound is a multi-step process catalyzed by a series of host cell kinases:
-
Step 1: this compound → this compound Monophosphate (CLV-MP) This initial and often rate-limiting step is catalyzed by two key enzymes: thymidine kinase 2 (TK2) , a mitochondrial enzyme, and deoxycytidine kinase (dCK) [4]. Both enzymes are crucial for the salvage pathway of nucleoside metabolism. While both enzymes can phosphorylate this compound, their relative contributions may vary depending on the cell type and metabolic state.
-
Step 2: this compound Monophosphate (CLV-MP) → this compound Diphosphate (CLV-DP) The second phosphorylation event is predominantly carried out by thymidylate kinase (TMPK) . Studies have shown that TMPK plays a critical role in the metabolism of this compound[5]. The efficiency of this step is a key determinant of the overall rate of CLV-TP formation. In primary hepatocytes, the conversion of the 5'-monophosphate to the diphosphate has been identified as the rate-limiting step in the phosphorylation of this compound[6].
-
Step 3: this compound Diphosphate (CLV-DP) → this compound Triphosphate (CLV-TP) The final phosphorylation step is catalyzed by nucleoside diphosphate kinases (NDPKs) , which are ubiquitously expressed enzymes responsible for maintaining the intracellular pool of nucleoside triphosphates.
The following diagram illustrates the sequential phosphorylation of this compound:
Quantitative Analysis of this compound Phosphorylation
The efficiency of each phosphorylation step can be quantified by determining the kinetic parameters of the involved enzymes.
Kinetic Parameters of this compound Phosphorylating Enzymes
The following table summarizes the available kinetic data for the phosphorylation of this compound and its monophosphate derivative.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Phosphorylation Efficiency (kcat/Km) (M-1s-1) | Reference |
| Thymidylate Kinase (TMPK) | This compound Monophosphate (CLV-MP) | 105 ± 15 | 0.02 ± 0.002 | 0.02 ± 0.002 | 190 | [5] |
| Thymidylate Kinase (TMPK) | Thymidine Monophosphate (TMP) | 12.3 ± 2.2 | 2.40 ± 0.36 | 2.40 ± 0.36 | 195,122 | [5] |
The data clearly indicate that this compound monophosphate is a significantly poorer substrate for TMPK compared to the natural substrate, thymidine monophosphate, with a phosphorylation efficiency that is approximately 1% of that for TMP[5]. This underscores the rate-limiting nature of this second phosphorylation step.
Intracellular Concentrations and Half-life of this compound Phosphates
Studies in primary human hepatocytes have provided valuable insights into the intracellular accumulation and persistence of the active this compound triphosphate.
| Cell Type | This compound Concentration | Intracellular CLV-TP Concentration (pmol/106 cells) | Approximate Intracellular CLV-TP Concentration (µM) | Peak Accumulation Time (hours) | Initial Half-life of CLV-TP (hours) | Reference |
| Primary Human Hepatocytes | 1 µM | 41.3 ± 8.4 | ~10 | ~8 | ~11 | [6] |
In primary human hepatocytes, the major metabolite formed is the 5'-monophosphate, whereas in hepatoma cell lines, the 5'-triphosphate is the predominant form. However, the overall levels of the active triphosphate are comparable in both cell types[6].
Experimental Protocols for Studying this compound Phosphorylation
The investigation of this compound's intracellular phosphorylation relies on a combination of cell culture, biochemical assays, and advanced analytical techniques.
In Vitro Kinase Assays
Determining the kinetic parameters of the kinases involved in this compound phosphorylation is crucial. A typical in vitro kinase assay involves the following steps:
Protocol for a Typical In Vitro Kinase Assay:
-
Enzyme Preparation: Purified recombinant human kinases (e.g., TK2, dCK, TMPK) are used.
-
Reaction Mixture: A reaction mixture is prepared containing the kinase, varying concentrations of this compound or its monophosphate, ATP (often spiked with [γ-³²P]ATP for radiolabeling), and a suitable kinase buffer containing MgCl₂.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time, ensuring the reaction velocity is linear.
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA to chelate the Mg²⁺ ions or by heat inactivation.
-
Product Analysis: The formation of the phosphorylated product is quantified. This can be achieved by:
-
High-Performance Liquid Chromatography (HPLC): Separating the substrate and the phosphorylated product, with detection by UV absorbance or radioactivity.
-
Scintillation Counting: For radiolabeled assays, the phosphorylated product can be captured on an ion-exchange filter, and the radioactivity is measured.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification.
-
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
Analysis of Intracellular this compound Phosphates by HPLC-MS/MS
Quantifying the intracellular levels of this compound and its phosphorylated metabolites is essential for understanding its pharmacokinetics and pharmacodynamics. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.
3.2.1. Sample Preparation: Intracellular Metabolite Extraction
A critical step for accurate quantification is the efficient extraction of the polar phosphate metabolites from the cells while quenching metabolic activity.
Protocol for Intracellular Metabolite Extraction:
-
Cell Culture: Plate and culture cells (e.g., primary hepatocytes, HepG2 cells) to the desired confluency. Treat the cells with this compound for the desired time points.
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Immediately add a cold extraction solvent, typically a mixture of methanol and water (e.g., 70-80% methanol), to quench enzymatic activity and lyse the cells.
-
-
Cell Lysis and Protein Precipitation:
-
Scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice or at -20°C to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet the cell debris and precipitated proteins.
-
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.
-
Drying and Reconstitution (Optional but common): The supernatant can be dried under a stream of nitrogen or by vacuum centrifugation. The dried extract is then reconstituted in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.
3.2.2. HPLC-MS/MS Analysis
The separation and detection of this compound and its highly polar phosphate metabolites require specialized chromatographic and mass spectrometric conditions.
Recommended HPLC-MS/MS Parameters:
-
Chromatography: Ion-pair reversed-phase chromatography is often employed to retain and separate the negatively charged phosphate groups.
-
Column: A C18 column with a polar endcapping is a suitable choice.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent such as tributylamine or dimethylhexylamine, with a weak acid like acetic acid to maintain a stable pH.
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to elute the analytes.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used for its high sensitivity and selectivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its phosphorylated metabolites, as well as for an internal standard.
-
Example MRM Transitions (Hypothetical - requires experimental determination):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M-H]⁻ | [Fragment]⁻ |
| CLV-MP | [M-H]⁻ | [PO₃]⁻ (79) |
| CLV-DP | [M-H]⁻ | [P₂O₆H]⁻ (159) |
| CLV-TP | [M-H]⁻ | [P₃O₉H₂]⁻ (239) |
Conclusion
The intracellular phosphorylation of this compound to its active triphosphate form is a complex yet crucial process for its antiviral efficacy. This guide has provided a detailed overview of the enzymatic pathway, the available quantitative data, and the experimental methodologies used to study this process. A thorough understanding of these aspects is essential for the development of next-generation nucleoside analogs with improved activation profiles and enhanced therapeutic indices. Further research to elucidate the kinetic parameters of the initial phosphorylation steps and to refine the analytical methods will continue to advance the field of antiviral drug development.
References
- 1. This compound | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. iscrm.uw.edu [iscrm.uw.edu]
- 6. This compound is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Clevudine for Chronic Hepatitis B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clevudine (1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)thymine), a nucleoside analog with a unique L-configuration, emerged as a potent inhibitor of the hepatitis B virus (HBV). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound for the treatment of chronic hepatitis B. It details the preclinical and clinical studies that shaped its trajectory, presenting key quantitative data in structured tables and outlining the experimental protocols employed. The guide also visualizes the drug's mechanism of action and development workflow through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of antiviral drug development.
Introduction: The Emergence of a Novel Anti-HBV Agent
This compound was developed by Bukwang Pharmaceutical in South Korea to address the global health challenge of chronic hepatitis B. As a pyrimidine nucleoside analog, it was designed to interfere with the replication of the hepatitis B virus.[1] A key distinguishing feature of this compound is its unnatural L-configuration, which contributes to its potent and sustained antiviral activity.[2] The drug, also known by its trade name Levovir, gained attention for its efficacy in reducing HBV DNA levels in infected patients.[3]
Mechanism of Action: A Multi-faceted Approach to Viral Inhibition
This compound exerts its antiviral effect through a multi-step process that ultimately disrupts HBV replication.
Intracellular Activation
Following oral administration, this compound is absorbed and transported into hepatocytes. Inside the liver cells, it undergoes phosphorylation by cellular kinases to its active form, this compound triphosphate.[2][4] This activation is a critical step for its antiviral activity.
Inhibition of HBV DNA Polymerase
This compound triphosphate acts as a potent inhibitor of the HBV DNA polymerase, an enzyme crucial for viral replication.[4] It inhibits multiple functions of the polymerase, including DNA-dependent DNA reverse transcription and priming.[5][6] The mechanism of inhibition has been described as non-competitive, where this compound triphosphate binds to the polymerase and induces conformational changes that prevent DNA chain elongation.[7]
Reduction of cccDNA
Preclinical studies in the woodchuck model of chronic hepatitis B demonstrated that this compound treatment could lead to a reduction in covalently closed circular DNA (cccDNA).[2] cccDNA is the stable form of the viral genome in the nucleus of infected hepatocytes and is the template for all viral transcripts. Its reduction is a key goal of anti-HBV therapy.
Preclinical Development: In Vitro and In Vivo Evaluation
In Vitro Studies
Experimental Protocol: The in vitro antiviral activity of this compound was evaluated using the HepAD38 human hepatoma cell line, which stably expresses wild-type HBV.[3] Cells were cultured in the presence of varying concentrations of this compound. The level of HBV DNA in the culture supernatant was quantified using a real-time polymerase chain reaction (PCR) assay to determine the drug's efficacy in inhibiting viral replication.[3]
Results: These in vitro studies demonstrated that this compound potently inhibits HBV replication in a dose-dependent manner.
In Vivo Studies
Experimental Protocol: The in vivo efficacy and safety of this compound were assessed in two key animal models of chronic hepatitis B: the duck hepatitis B virus (DHBV) model and the woodchuck hepatitis virus (WHV) model.[2] Animals were treated with this compound, and the levels of viral DNA in their serum were monitored over time. In the woodchuck model, the effect of this compound on the levels of intrahepatic cccDNA was also investigated.[2]
Results: In both animal models, this compound demonstrated a marked and rapid inhibition of virus replication with no significant toxicity observed.[2] Notably, in the woodchuck model, this compound treatment led to a dose-dependent delay in viral rebound after cessation of therapy and a reduction or loss of cccDNA.[2]
Clinical Development: A Phased Approach to Human Trials
The clinical development of this compound followed a standard phased approach to evaluate its safety, pharmacokinetics, and efficacy in humans.
Phase II Clinical Trials
Experimental Protocol: Phase II studies were designed as multicenter, randomized trials to evaluate the safety, pharmacokinetics, and antiviral activity of different doses of this compound. One such study compared once-daily doses of 10 mg, 30 mg, and 50 mg for 12 weeks in nucleoside-naïve patients with chronic HBV infection.[8] Key inclusion criteria included detectable HBsAg for more than six months and HBV DNA levels ≥ 1 x 10^5 copies/mL.[1] Patients with co-infections such as HCV or HIV were excluded.[8]
Quantitative Data Summary:
Table 1: Efficacy of this compound in a Phase II Study (12 Weeks) [8]
| Dose Group | Median HBV DNA Reduction (log10 copies/mL) |
| 10 mg | -2.5 |
| 50 mg | -2.7 |
| 100 mg | -3.0 |
| 200 mg | -2.6 |
Phase III Clinical Trials
Experimental Protocol: Pivotal Phase III trials were conducted to confirm the efficacy and safety of this compound in a larger patient population. These were typically randomized, double-blind, placebo-controlled studies. A key study evaluated this compound 30 mg once daily for 24 weeks in both HBeAg-positive and HBeAg-negative patients with chronic hepatitis B.[2]
Quantitative Data Summary:
Table 2: Efficacy of this compound 30 mg/day in Phase III Trials (24 Weeks) [2]
| Patient Group | Outcome | This compound | Placebo |
| HBeAg-Positive | Undetectable HBV DNA | Potent Efficacy | - |
| Biochemical Improvement | Significant | - | |
| HBeAg-Negative | Undetectable HBV DNA | Potent Efficacy | - |
| Biochemical Improvement | Significant | - |
Long-Term Efficacy and Safety
Experimental Protocol: Long-term studies, including open-label extension studies and Phase IV post-marketing surveillance, were conducted to assess the durability of response and the long-term safety profile of this compound. One retrospective study investigated the outcomes of 152 treatment-naïve Korean patients who received 30 mg of this compound once daily for at least 12 months.[5][9]
Quantitative Data Summary:
Table 3: Long-Term Efficacy of this compound in Naïve Chronic Hepatitis B Patients [5][9]
| Outcome | 12 Months | 24 Months | 36 Months |
| Undetectable HBV DNA (<12 IU/mL) | |||
| Overall | 65.8% | 74.7% | 74.7% |
| HBeAg-Positive | 53.8% | 59.7% | 59.7% |
| HBeAg-Negative | 83.6% | 95.3% | 95.3% |
| ALT Normalization (<40 IU/L) | |||
| Overall | 77.6% | 86.2% | 86.2% |
| HBeAg Loss/Seroconversion | |||
| Overall | 17.6% | 23.5% | 23.5% |
Table 4: Long-Term Safety of this compound in Naïve Chronic Hepatitis B Patients [5][9]
| Adverse Event | Incidence (Cumulative) |
| Viral Breakthrough | |
| 12 Months | 6.6% |
| 24 Months | 22.5% |
| 36 Months | 30.0% |
| This compound-induced Myopathy | 5.9% |
Safety and Tolerability
While generally well-tolerated in short-term studies, long-term this compound therapy has been associated with the development of myopathy (muscle weakness and pain).[5][9] This adverse event is a significant concern and has limited its use as a first-line long-term treatment. Viral breakthrough, often associated with the development of resistance mutations such as rtM204I, has also been observed with prolonged therapy.[10]
Regulatory Status and Conclusion
This compound was approved for the treatment of chronic hepatitis B in South Korea and the Philippines.[1][3] Its development marked a significant step in the search for more effective HBV therapies, particularly due to its unique mechanism of action and its ability to reduce cccDNA in preclinical models. However, the long-term safety concerns, specifically myopathy and the development of resistance, have led to a re-evaluation of its place in the therapeutic landscape, especially with the availability of other potent and safer antiviral agents.[5][9] The story of this compound's development provides valuable lessons for the future design and evaluation of antiviral drugs, emphasizing the importance of long-term safety and resistance monitoring.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vitro anti-HBV activity of this compound in combination with other nucleoside/nucleotide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Long-Term Treatment Efficacy and Safety of this compound Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gutnliver.org [gutnliver.org]
- 7. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Safety Study to Evaluate 12 Weeks of Treatment with this compound in Patients Infected with Hepatitis B Virus. | MedPath [trial.medpath.com]
- 9. Long-term treatment efficacy and safety of this compound therapy in naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term treatment outcomes of this compound in antiviral-naive patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Data on Clevudine: A Technical Guide on Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and efficacy of Clevudine, a nucleoside analog developed for the treatment of chronic hepatitis B virus (HBV) infection, as demonstrated in early-phase clinical trials. The data herein is compiled from peer-reviewed publications and clinical trial registries, offering a detailed look at the foundational evidence for this antiviral agent.
Executive Summary
This compound is a pyrimidine nucleoside analog with potent in vitro and in vivo activity against the hepatitis B virus.[1] Early-phase clinical studies were designed to assess its safety, tolerability, pharmacokinetics, and antiviral efficacy in patients with chronic HBV infection. These trials have consistently demonstrated this compound's ability to significantly reduce HBV DNA levels with a generally favorable safety profile over short-term administration. This document synthesizes the quantitative data from key Phase I and II studies, details the experimental methodologies employed, and visualizes the drug's mechanism of action and typical clinical trial workflow.
Mechanism of Action
This compound is a synthetic thymidine nucleoside analog.[2] Upon oral administration, it is absorbed and subsequently phosphorylated within hepatocytes to its active form, this compound triphosphate.[2][3] This active metabolite competitively inhibits the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[2] By incorporating into the elongating viral DNA chain, this compound triphosphate leads to premature chain termination, thereby halting viral replication and reducing the viral load.[2][4] A key feature of this compound is its long intracellular half-life, which allows for sustained antiviral pressure.[2]
Early-Phase Efficacy Data
Phase II studies have been crucial in establishing the antiviral potency of this compound. The primary efficacy endpoint in these trials was the reduction in serum HBV DNA levels from baseline.
Dose-Ranging Efficacy Study (12 Weeks)
A multicenter, randomized Phase II study evaluated three different daily doses of this compound (10 mg, 30 mg, and 50 mg) over a 12-week period in nucleoside-naïve patients with chronic hepatitis B.[5]
Table 1: Efficacy of this compound after 12 Weeks of Treatment [5]
| Parameter | 10 mg (n=10) | 30 mg (n=11) | 50 mg (n=10) |
| Median HBV DNA Reduction from Baseline (log₁₀ copies/mL) | -3.2 | -3.7 | -4.2 |
| Patients with Undetectable HBV DNA (<4700 copies/mL) | 1 (10%) | 5 (45%) | 2 (20%) |
Data sourced from a Phase II, multicenter, randomized study.[5]
Efficacy in HBeAg-Positive Patients (12 Weeks)
Another Phase II trial focused on HBeAg-positive chronic hepatitis B patients, comparing 30 mg and 50 mg daily doses of this compound against a placebo over 12 weeks, with a 24-week off-therapy follow-up period.[6]
Table 2: Efficacy of this compound in HBeAg-Positive Patients [6]
| Parameter | Placebo (n=32) | 30 mg this compound (n=32) | 50 mg this compound (n=34) |
| Median HBV DNA Reduction at Week 12 (log₁₀ copies/mL) | -0.20 | -4.49 | -4.45 |
| Median HBV DNA Reduction at Week 24 (12 weeks post-treatment) (log₁₀ copies/mL) | N/A | -3.32 | -2.99 |
| Median HBV DNA Reduction at Week 36 (24 weeks post-treatment) (log₁₀ copies/mL) | N/A | -2.28 | -1.40 |
Data from a randomized, placebo-controlled Phase II study in HBeAg-positive patients.[6] These results highlight a sustained antiviral effect even after treatment cessation.
Early-Phase Safety and Tolerability
Across early-phase trials, this compound was generally well-tolerated over treatment durations of up to 12 weeks.[5] No severe or serious adverse events were reported in the 12-week dose-ranging study.[5] In the placebo-controlled trial, the incidence of adverse events and significant laboratory abnormalities was similar between the this compound-treated groups and the placebo group.
It is important to note that while short-term safety was favorable, later long-term studies revealed a risk of myopathy, which ultimately impacted its clinical development.[7]
Table 3: Summary of Safety Findings from Early-Phase Trials
| Trial | Duration | Key Safety Findings |
| Phase II Dose-Ranging[5] | 12 Weeks | This compound was well tolerated; No severe or serious adverse events reported. |
| Phase II HBeAg-Positive[6] | 12 Weeks | Incidence of adverse events and Grade 3/4 laboratory abnormalities were similar to placebo. |
| Phase I/II (ATI-2173, a prodrug)[8] | 28 Days | Treatment-emergent adverse events occurred in 47% of patients receiving ATI-2173 and 71% receiving placebo; headache was the most common. No ALT flares were observed after treatment discontinuation. |
Experimental Protocols
The methodologies for the early-phase trials were designed to rigorously assess the safety and efficacy of this compound in a controlled manner.
General Clinical Trial Workflow
The execution of these clinical trials followed a standardized workflow from patient screening to data analysis.
Protocol for Phase II Dose-Ranging Study (NCT00044135)[5][9]
-
Study Design: A Phase II, multicenter, randomized, partially-blinded, parallel-assignment study.[9]
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of 12 weeks of treatment with this compound.[9]
-
Patient Population: 31 nucleoside-naïve adults with chronic HBV infection.[5]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Intervention:
-
Duration: 12 weeks of treatment followed by a 24-week off-treatment follow-up period.[5]
-
Key Assessments:
Conclusion
The early-phase clinical trial data for this compound successfully established its potent antiviral activity against HBV, demonstrating significant, dose-related reductions in viral load over a 12-week treatment period. The drug was generally well-tolerated in these initial short-term studies. The findings from these foundational trials provided the necessary evidence to advance this compound into later-stage clinical development, while also highlighting the importance of long-term safety monitoring for this class of compounds. This guide serves as a technical resource for understanding the initial clinical profile of this compound, offering valuable insights for researchers and professionals in the field of antiviral drug development.
References
- 1. This compound University of Georgia/Abbott/Bukwang/Triangle/Yale University - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Clinical trial: a phase II, randomized study evaluating the safety, pharmacokinetics and anti-viral activity of this compound for 12 weeks in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 12-week this compound therapy showed potent and durable antiviral activity in HBeAg-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI‐2173 in patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: Protocol for Assessing Clevudine Antiviral Activity in HepG2.2.15 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for evaluating the in vitro antiviral efficacy and cytotoxicity of Clevudine, a nucleoside analog, against the Hepatitis B Virus (HBV) using the HepG2.2.15 cell line.
Introduction
Hepatitis B Virus (HBV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HepG2.2.15 cell line, derived from a human hepatoblastoma, is a crucial in vitro model as it is stably transfected with the HBV genome and continuously produces viral particles.[1][2] This characteristic makes it an ideal system for screening and characterizing antiviral compounds.[1][3]
This compound is a synthetic thymidine nucleoside analog that has demonstrated potent antiviral activity against HBV.[4][5] This protocol outlines the necessary steps to determine its efficacy by quantifying the reduction in viral replication and to assess its safety profile by measuring cytotoxicity. The key parameters derived from these assays are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which together are used to calculate the Selectivity Index (SI), a measure of the drug's therapeutic window.[6]
Mechanism of Action of this compound
This compound is a prodrug that, once inside liver cells (hepatocytes), is converted into its active triphosphate form.[7] This active metabolite, this compound triphosphate, acts as a competitive inhibitor of the HBV DNA polymerase, an enzyme essential for viral replication.[7] By competing with the natural substrate, deoxythymidine triphosphate (dTTP), and incorporating itself into the elongating viral DNA chain, it causes premature chain termination, effectively halting HBV replication.[5][7]
Overall Experimental Workflow
The assessment involves two parallel assays: a cytotoxicity assay to determine the CC50 and an antiviral assay to determine the IC50. Cell culture supernatants are harvested from the antiviral assay to quantify extracellular HBV DNA and viral antigens.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of HepG2.2.15 Cells
-
Media Preparation: Prepare HepG2.2.15 Expansion Medium consisting of DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 200 µg/mL G418 (Geneticin) to maintain selection pressure.
-
Thawing Cells: Swiftly thaw a cryovial of HepG2.2.15 cells in a 37°C water bath.[1] Transfer the cell suspension to a 15 mL conical tube containing 8-9 mL of pre-warmed expansion medium.[1]
-
Cell Seeding: Centrifuge the cell suspension at 300 x g for 3-5 minutes.[2] Discard the supernatant and resuspend the cell pellet in fresh expansion medium. Seed the cells into a T75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.[8]
-
Subculture: When cells reach 80-85% confluency, passage them.[2] Wash the cell monolayer with PBS, detach using a suitable reagent like Accutase, and re-seed into new flasks at a typical split ratio of 1:6.[2]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that reduces cell viability by 50% (CC50).
-
Cell Plating: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of expansion medium (without G418).[9] Incubate for 24 hours at 37°C.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for the duration of the antiviral experiment (e.g., 9 days), replacing the drug-containing medium every 3 days.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10] Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot the this compound concentration against percent viability and use non-linear regression to determine the CC50 value.
Protocol 3: Antiviral Activity Assay
-
Cell Plating: Seed HepG2.2.15 cells in 24-well or 48-well plates at a density that will achieve confluency by the end of the experiment. Use culture medium without G418.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a "no drug" virus control.
-
Incubation and Maintenance: Incubate the plates at 37°C with 5% CO2. The total treatment duration is typically 9 days, with the culture medium containing the specified drug concentration being replaced every 3 days.
-
Supernatant Collection: On day 9, collect the cell culture supernatant from each well. Centrifuge at 3,200 x g for 15 minutes to remove cell debris.[11] Store the clarified supernatant at -80°C for subsequent analysis.
A. Quantification of Extracellular HBV DNA by qPCR
-
DNA Extraction: Extract viral DNA from 200 µL of the clarified supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction: Prepare a qPCR reaction mix containing a master mix (e.g., SYBR Green or TaqMan), HBV-specific primers, and the extracted DNA template.[12][13]
-
Standard Curve: Prepare a standard curve using a plasmid containing the HBV genome with known concentrations (e.g., 10² to 10⁸ copies/mL) to allow for absolute quantification.[11]
-
Thermal Cycling: Perform the qPCR using an appropriate thermal cycling protocol. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Data Analysis: Calculate the HBV DNA copy number in each sample using the standard curve. Determine the percentage inhibition of HBV DNA for each this compound concentration relative to the untreated virus control. Plot the this compound concentration against the percentage inhibition and use non-linear regression to determine the IC50 value.
B. Quantification of HBsAg and HBeAg by ELISA
-
ELISA Procedure: Use commercial ELISA kits for the quantitative detection of HBsAg and HBeAg.[14]
-
Sample Preparation: Thaw the collected supernatants. Dilute samples as needed to fall within the detection range of the assay.
-
Assay Protocol: Follow the kit manufacturer's protocol, which typically involves adding standards and samples to antibody-coated microplate wells, followed by incubation with a conjugate antibody and a substrate for color development.[15][16]
-
Data Analysis: Measure the absorbance at the specified wavelength. Calculate the concentration of HBsAg and HBeAg in each sample based on the standard curve provided with the kit. Determine the percentage inhibition for each antigen relative to the untreated virus control and calculate the respective IC50 values.
Data Presentation and Analysis
The results from the cytotoxicity and antiviral assays should be summarized for clear comparison. The Selectivity Index (SI) is a critical parameter, calculated as:
SI = CC50 / IC50
A higher SI value indicates a more favorable therapeutic window for the compound.
Table 1: Representative Cytotoxicity Data for this compound in HepG2.2.15 Cells (Note: These values are for illustrative purposes.)
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100.0 |
| 0.1 | 1.245 | 99.6 |
| 1 | 1.230 | 98.4 |
| 10 | 1.190 | 95.2 |
| 50 | 0.980 | 78.4 |
| 100 | 0.630 | 50.4 |
| 200 | 0.250 | 20.0 |
| CC50 (µM) | ~100 |
Table 2: Representative Antiviral Activity Data for this compound in HepG2.2.15 Cells (Note: These values are for illustrative purposes.)
| This compound Conc. (µM) | HBV DNA (log10 copies/mL) | % HBV DNA Inhibition | % HBsAg Inhibition | % HBeAg Inhibition |
| 0 (Control) | 7.50 | 0 | 0 | 0 |
| 0.001 | 6.25 | 25 | 15 | 18 |
| 0.01 | 5.00 | 50 | 45 | 48 |
| 0.1 | 3.80 | 74 | 70 | 72 |
| 1 | < 2.00 | > 99 | 95 | 96 |
| 10 | < 2.00 | > 99 | 98 | 98 |
| IC50 (µM) | ~0.01 | ~0.012 | ~0.011 |
Summary of Results:
-
CC50: ~100 µM
-
IC50 (HBV DNA): ~0.01 µM
-
Selectivity Index (SI): CC50 / IC50 ≈ 10,000
References
- 1. cytion.com [cytion.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility | MDPI [mdpi.com]
- 4. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and this compound by a Quantitative Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genomica.uaslp.mx [genomica.uaslp.mx]
- 14. HBsAg ELISA Kit [cellbiolabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sceti.co.jp [sceti.co.jp]
Application Notes and Protocols: Quantitative Assay for Measuring Clevudine's Impact on HBV DNA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clevudine is a pyrimidine nucleoside analog that has demonstrated potent antiviral activity against the hepatitis B virus (HBV).[1] Its mechanism of action involves the inhibition of HBV DNA polymerase, a critical enzyme in the viral replication cycle.[2] Upon administration, this compound is converted to its active triphosphate form within hepatocytes. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA strand.[2] The incorporation of this compound triphosphate leads to premature chain termination, effectively halting HBV DNA synthesis and reducing the viral load.[3] Accurate and reproducible quantification of HBV DNA levels is paramount for evaluating the efficacy of antiviral agents like this compound in both preclinical and clinical settings. This document provides detailed protocols for a quantitative assay to measure the impact of this compound on HBV DNA levels, along with supporting data and visualizations.
Mechanism of Action of this compound
This compound exerts its anti-HBV effect by interfering with the viral DNA synthesis process. The following diagram illustrates the key steps in its mechanism of action.
Caption: this compound's mechanism of action targeting HBV DNA polymerase.
Quantitative Data Summary
The following tables summarize the reduction in serum HBV DNA levels observed in clinical studies of this compound treatment. Data is presented as the mean or median log10 reduction from baseline.
Table 1: this compound Monotherapy in HBeAg-Positive Chronic Hepatitis B Patients
| Treatment Duration | Daily Dosage | Mean/Median HBV DNA Reduction (log10 copies/mL) | Reference |
| 12 weeks | 30 mg | 4.65 (median) | [4] |
| 24 weeks | 30 mg | 4.65 (median) | [4] |
| 48 weeks | 30 mg | -6.4 ± 2.0 (mean) | [5] |
| 48 weeks | 30 mg | -5.2 (mean vs. Lamivudine) | [6] |
| 48 weeks | 30 mg | -4.84 (median) | [7] |
| 96 weeks | 30 mg | -6.55 (mean) | [7] |
Table 2: this compound Monotherapy in HBeAg-Negative Chronic Hepatitis B Patients
| Treatment Duration | Daily Dosage | Mean/Median HBV DNA Reduction (log10 copies/mL) | Reference |
| 24 weeks | 30 mg | Not Specified | |
| 48 weeks | 30 mg | -6.9 ± 7.0 (mean) | [5] |
| 48 weeks | 30 mg | -3.74 (median) | [7] |
Experimental Protocols
In Vitro Assay for this compound Efficacy
This protocol describes an in vitro method to assess the dose-dependent effect of this compound on HBV DNA replication using a cell-based assay.[8][9]
1. Cell Culture and HBV Infection Model:
-
Cell Line: HepG2 cells are commonly used. For efficient HBV genome delivery, a recombinant baculovirus system carrying the HBV genome can be utilized.[8][9] Other models include HepG2-NTCP cells which support HBV infection.[10]
-
Culture Conditions: Maintain HepG2 cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed HepG2 cells in multi-well plates.
-
After cell attachment (and infection with the HBV model system), treat the cells with serial dilutions of this compound. Include a vehicle-only control.
-
Incubate the cells for a defined period (e.g., 3-7 days).
3. Extraction of Viral DNA:
-
Extracellular HBV DNA: Collect the cell culture supernatant. Precipitate viral particles using polyethylene glycol (PEG) 8000. Extract DNA from the viral pellet using a commercial viral DNA extraction kit.[9]
-
Intracellular HBV DNA: Lyse the cells and extract total DNA using a genomic DNA extraction kit.
4. Quantification of HBV DNA by Real-Time PCR (qPCR):
-
Use a validated qPCR assay targeting a conserved region of the HBV genome (e.g., the S gene).[11]
-
Prepare a standard curve using a plasmid containing the target HBV DNA sequence with a known copy number.
-
Perform qPCR using a suitable master mix, primers, and probe (e.g., TaqMan).
-
Analyze the data to determine the HBV DNA copy number in each sample.
Clinical Sample Quantification Protocol
This protocol outlines the steps for quantifying HBV DNA from patient serum samples.
1. Sample Collection and Processing:
-
Collect whole blood in a serum separator tube (SST).
-
Centrifuge the tube according to the manufacturer's instructions to separate the serum.
-
Aliquot the serum into sterile, nuclease-free tubes. Store at -20°C or lower until analysis.[12]
2. Viral DNA Extraction:
-
Use a commercially available and validated viral nucleic acid extraction kit specifically designed for use with serum or plasma. Follow the manufacturer's protocol.
3. Real-Time PCR (qPCR) for HBV DNA Quantification:
-
Several commercial assays are available and widely used, such as the COBAS TaqMan HBV quantitative test.[1]
-
These assays typically include primers, probes, and a quantitative standard curve.
-
Set up the qPCR reaction according to the manufacturer's instructions, including patient-derived DNA samples, controls, and standards.
-
Run the qPCR on a calibrated real-time PCR instrument.
4. Data Analysis:
-
The instrument's software will generate a standard curve and calculate the HBV DNA concentration in the patient samples, usually reported in International Units per milliliter (IU/mL) or copies/mL.[12]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative assay of this compound's effect on HBV DNA levels.
Caption: Workflow for quantifying this compound's effect on HBV DNA.
Conclusion
The quantitative assays described provide a robust framework for evaluating the antiviral efficacy of this compound against HBV. The in vitro models allow for detailed mechanistic and dose-response studies, while the analysis of clinical samples is essential for determining therapeutic effectiveness in patients. Consistent and accurate measurement of HBV DNA levels is a critical component of the drug development and clinical management of chronic hepatitis B.
References
- 1. Long-Term Treatment Efficacy and Safety of this compound Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound therapy for 24 weeks further reduced serum hepatitis B virus DNA levels and increased ALT normalization rates without emergence of viral breakthrough than 12 weeks of this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of 48-week treatment efficacy between this compound and entecavir in treatment-naïve patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and this compound by a Quantitative Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 11. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiology.testcatalog.org [microbiology.testcatalog.org]
Synthesis and Purification of Clevudine: A Guide for Laboratory Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed methodologies for the synthesis and purification of Clevudine (2'-fluoro-5-methyl-β-L-arabinofuranosyluracil or L-FMAU) for laboratory applications. This compound is a nucleoside reverse transcriptase inhibitor with potent antiviral activity against Hepatitis B virus (HBV).[1][2][3][4] The protocols described herein are based on established synthetic routes, offering researchers a practical guide to obtaining high-purity this compound for research purposes.
Introduction to this compound
This compound is a synthetic pyrimidine nucleoside analog of the unnatural L-configuration.[3][4] Its mechanism of action involves the inhibition of HBV DNA polymerase, leading to the termination of the growing viral DNA chain.[5][6] Initially synthesized in 1995, it has demonstrated significant antiviral efficacy against both Hepatitis B virus and Epstein-Barr virus.[2] The unique structural features of this compound, including an unnatural L-configuration and a 2'-fluoro substituent, present specific challenges and considerations in its chemical synthesis.[1]
Synthesis of this compound
Two primary synthetic routes for this compound are outlined below. The first is the original route starting from L-arabinose, and the second is a more recent, higher-yield approach commencing from 2-deoxy-2-fluoro-D-galactopyranose.
Synthesis from L-Arabinose (Original Route)
This multi-step synthesis was the first reported method for producing this compound.[2] It involves the formation of a protected arabinofuranosyl intermediate followed by fluorination and coupling with the thymine base. A general overview of this synthetic pathway is presented below.
Diagram of the Synthesis of this compound from L-Arabinose
References
- 1. Protecting-group-free synthesis of this compound (l-FMAU), a treatment of the hepatitis B virus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Determining the 50% Effective Concentration (EC50) of Clevudine in Cell-Based Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clevudine is a nucleoside analog antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It acts as a potent inhibitor of HBV DNA polymerase, the key enzyme responsible for viral replication.[1] Upon administration, this compound is converted to its active triphosphate form within hepatocytes. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain. Once incorporated, this compound leads to premature chain termination, thereby halting HBV DNA synthesis and reducing the viral load.[1][2] This document provides detailed protocols for determining the 50% effective concentration (EC50) of this compound against HBV in cell-based assays, a critical step in the evaluation of its antiviral potency.
Data Presentation
The following table summarizes the reported EC50 values for this compound against wild-type HBV in commonly used hepatoma cell lines.
| Cell Line | EC50 (µM) | Reference |
| HepG2.2.15 | 0.1 | [3] |
| HepAD38 | 0.1 | [3] |
Signaling Pathway: Hepatitis B Virus (HBV) Replication Cycle
The primary signaling pathway targeted by this compound is the HBV replication cycle within infected hepatocytes. The following diagram illustrates the key steps of this process.
Experimental Workflow for EC50 Determination
The general workflow for determining the EC50 of an antiviral compound involves treating virus-producing cells with a range of drug concentrations, quantifying the resulting viral replication, and calculating the concentration that inhibits 50% of this replication.
Experimental Protocols
The following are detailed protocols for determining the EC50 of this compound using the HepG2.2.15 cell line, which stably produces HBV particles.[4]
Materials and Reagents
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
DNA extraction kit for viral DNA from cell culture supernatant
-
qPCR master mix
-
HBV-specific qPCR primers and probe
-
HBV DNA standard for calibration curve
Protocol 1: Cell Culture and Drug Treatment
-
Cell Culture Maintenance: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: On day 0, trypsinize and count the HepG2.2.15 cells. Seed the cells into a 96-well plate at a density of 4 x 10^5 cells/well.[5] Allow the cells to adhere overnight.
-
This compound Preparation: On day 1, prepare a stock solution of this compound in DMSO. Further prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM). Include a no-drug (vehicle control) and a positive control (another known HBV inhibitor) if desired.
-
Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for a defined period, typically 3 to 6 days. The medium can be replaced with fresh drug-containing medium every 2-3 days if longer incubation periods are required.
Protocol 2: HBV DNA Quantification from Supernatant
-
Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Viral DNA Extraction: Extract HBV DNA from a defined volume of the supernatant (e.g., 50 µL) using a commercial viral DNA extraction kit according to the manufacturer's instructions. A simple method involving NaOH lysis can also be employed: mix 50 µL of supernatant with an equal volume of 0.4 mol/L NaOH, incubate at 80°C for 10 minutes, centrifuge briefly, and neutralize with Tris-HCl.[6]
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing a suitable qPCR master mix, HBV-specific forward and reverse primers, and a fluorescently labeled probe.
-
Add a specific volume of the extracted DNA (e.g., 2-5 µL) to each qPCR reaction well.
-
Prepare a standard curve using serial dilutions of a plasmid containing the HBV target sequence of known concentration.
-
Perform the qPCR using a real-time PCR instrument with thermal cycling conditions appropriate for the chosen primers and polymerase. A typical program would include an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[6]
-
-
Data Analysis and EC50 Calculation:
-
Using the standard curve, determine the HBV DNA concentration (e.g., copies/mL) in each supernatant sample.
-
Calculate the percentage of HBV DNA inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the EC50 value, which is the concentration of this compound that results in a 50% reduction in HBV DNA levels.[7]
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific laboratory settings and reagents. It is also recommended to perform a cytotoxicity assay in parallel to ensure that the observed antiviral effect is not due to drug-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 6. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Application Note: Experimental Design for In Vitro Evaluation of Clevudine Combination Therapy
Audience: Researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.
Introduction: Clevudine is a pyrimidine nucleoside analog that demonstrates potent antiviral activity against the Hepatitis B virus (HBV).[1] Its mechanism of action involves the inhibition of HBV polymerase, which is crucial for viral replication.[2][3][4] Specifically, after conversion to its active triphosphate form within hepatocytes, this compound acts as a chain terminator when incorporated into the elongating viral DNA, thus halting replication.[2][4] However, long-term monotherapy with nucleos(t)ide analogs can lead to the emergence of drug-resistant viral strains.[5] Combination therapy, a cornerstone of treatment for other chronic viral infections like HIV, offers a promising strategy to enhance antiviral efficacy, reduce the risk of resistance, and potentially achieve a functional cure for chronic hepatitis B.[5][6]
This application note provides a detailed framework and experimental protocols for the in vitro assessment of this compound in combination with other antiviral agents. The methodologies described herein are designed to quantify antiviral efficacy, assess cytotoxicity, and determine the nature of the drug interaction (synergistic, additive, or antagonistic).
Core Experimental Concepts
In Vitro Model System
The HepG2.2.15 cell line is a widely accepted and utilized model for in vitro HBV studies.[7][8] This human hepatoblastoma cell line is stably transfected with a full-length HBV genome and constitutively expresses HBV antigens and viral particles, providing a reliable system to screen antiviral compounds.[7][9]
Drug Interaction Analysis
The primary goal of combination studies is to characterize the interaction between two or more drugs. The effects can be classified as:
-
Synergism: The combined effect of the drugs is greater than the sum of their individual effects.[10]
-
Additivity: The combined effect is equal to the sum of the individual effects.[10]
-
Antagonism: The combined effect is less than the sum of their individual effects.[10]
The Chou-Talalay method is a robust quantitative method used to determine these interactions by calculating a Combination Index (CI) .[10][11]
-
CI < 1: Synergism
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
Experimental Workflow
A systematic workflow is critical for obtaining reproducible results. The process involves culturing the cell line, treating the cells with a matrix of drug concentrations (checkerboard assay), quantifying the viral load and cell viability, and finally, analyzing the data to determine drug interaction.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: HepG2.2.15 (human hepatoblastoma, HBV-expressing).[7]
-
Growth Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 (to maintain selective pressure for the HBV plasmid).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency, typically every 3-4 days.[9] Use a suitable dissociation reagent like Trypsin-EDTA.
Protocol 2: Checkerboard Assay for Antiviral Efficacy
This assay evaluates the antiviral activity of this compound and a second compound (Drug X) alone and in combination across a range of concentrations.
-
Cell Seeding: Seed HepG2.2.15 cells into a 96-well microplate at a density of 1.5 x 10⁴ cells/well in 100 µL of growth medium (without G418).[12] Incubate for 24 hours.
-
Drug Dilution Preparation (Checkerboard):
-
Prepare a series of 2-fold dilutions for this compound and Drug X in separate plates or tubes. A typical range would span from 8x the estimated IC50 down to sub-therapeutic levels.
-
In the 96-well cell plate, add 50 µL of this compound dilution and 50 µL of Drug X dilution to the appropriate wells. The final volume in each well will be 200 µL.
-
Include wells for "this compound only," "Drug X only," and "untreated virus control" (cells with medium only).
-
-
Incubation: Incubate the treated plates for 6 to 9 days, replacing the medium containing the respective drug concentrations every 3 days.
Protocol 3: Quantification of HBV DNA by qPCR
This protocol quantifies the amount of HBV DNA released into the cell culture supernatant, which serves as a measure of viral replication.
-
Supernatant Collection: After the incubation period, carefully collect 100 µL of supernatant from each well.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.[13][14] Elute the DNA in 50-100 µL of elution buffer.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing a SYBR Green or TaqMan probe-based qPCR mix, forward and reverse primers targeting a conserved region of the HBV genome (e.g., the S gene), and nuclease-free water.[13][15][16]
-
Add 5 µL of the extracted DNA to each well of a qPCR plate.
-
Add the master mix to each well.
-
Run the plate on a real-time PCR instrument. A typical thermal cycling profile is: 95°C for 10-15 min, followed by 40 cycles of 94°C for 15s and 60°C for 40s.[15]
-
-
Data Analysis: Use a standard curve generated from a plasmid containing the HBV target sequence to quantify the HBV DNA copy number in each sample. The percent inhibition of viral replication is calculated relative to the untreated virus control.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
This assay measures cell viability to determine if the observed antiviral effects are due to specific inhibition or general cytotoxicity.[17][18]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17]
-
Assay Procedure:
-
After collecting the supernatant for qPCR, carefully remove the remaining medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[18][19]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17][19]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17] Cell viability is expressed as a percentage relative to the untreated control cells.
Data Presentation and Analysis
Quantitative data should be organized into clear tables to facilitate interpretation and comparison.
Table 1: Single-Agent Antiviral Activity and Cytotoxicity This table summarizes the potency and toxicity of each drug when tested alone. IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are determined using non-linear regression analysis of the dose-response curves.
| Compound | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Value | Value | Value |
| Drug X | Value | Value | Value |
Table 2: Combination Index (CI) Values for this compound and Drug X This table presents the CI values calculated using the Chou-Talalay method at different levels of viral inhibition (Fraction affected, Fa).[11][20] This analysis reveals whether the interaction is synergistic, additive, or antagonistic at different effect levels.
| Fa (Inhibition) | This compound Dose (nM) | Drug X Dose (nM) | Combination Index (CI) | Interaction |
| 0.50 (50%) | Value | Value | Value | Synergy/Additive/Antagonism |
| 0.75 (75%) | Value | Value | Value | Synergy/Additive/Antagonism |
| 0.90 (90%) | Value | Value | Value | Synergy/Additive/Antagonism |
Visualization of Mechanism and Pathways
Understanding the mechanism of action is key to designing rational drug combinations. This compound targets the reverse transcription step in the HBV replication cycle.[1] A combination therapy could involve another agent that targets a different step, such as viral entry or transcription.
References
- 1. Long-Term Treatment Efficacy and Safety of this compound Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Hepatitis-B virus: replication cycle, targets, and antiviral approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of combination therapies against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mythreyaherbal.com [mythreyaherbal.com]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genomica.uaslp.mx [genomica.uaslp.mx]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: A Proposed HPLC-UV Method for the Quantification of Clevudine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Clevudine in human plasma. As no specific validated HPLC-UV method for this compound has been identified in publicly available literature, this protocol is a suggested starting point based on established methods for other nucleoside analogue reverse transcriptase inhibitors. This method is intended for researchers, scientists, and drug development professionals and requires full in-house development, optimization, and validation to ensure its accuracy, precision, and robustness for its intended purpose.
Introduction
This compound is a nucleoside analogue that has demonstrated potent antiviral activity against the hepatitis B virus (HBV). To support pharmacokinetic and pharmacodynamic studies, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential. While liquid chromatography-mass spectrometry (LC-MS) methods have been used to measure this compound levels, an HPLC-UV method can offer a more accessible and cost-effective alternative for routine analysis.[1] This application note provides a comprehensive, albeit proposed, protocol for the determination of this compound in human plasma using reversed-phase HPLC with UV detection.
Proposed Chromatographic Conditions
The following HPLC parameters are proposed as a starting point for method development. Optimization will be necessary to achieve the desired separation and sensitivity.
| Parameter | Proposed Setting |
| HPLC System | Isocratic HPLC system with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 6.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 265 nm (This should be confirmed by determining the λmax of this compound) |
| Internal Standard (IS) | Lamivudine or another structurally similar and commercially available nucleoside analogue |
Experimental Protocols
Preparation of Solutions
1. Standard Stock Solution of this compound (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Store at 2-8°C.
2. Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of the chosen Internal Standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Store at 2-8°C.
3. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare a working solution of the Internal Standard at a fixed concentration (e.g., 10 µg/mL) in the mobile phase.
Sample Preparation from Human Plasma (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[2]
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution and vortex briefly.
-
Add 1.0 mL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex to dissolve and transfer to an HPLC vial for injection.
Method Validation Parameters (Based on ICH Guidelines)
Once the method is developed and optimized, it must be validated according to international guidelines (e.g., ICH Q2(R1)). The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte in the presence of endogenous plasma components. | No significant interfering peaks at the retention times of this compound and the IS in blank plasma. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the defined concentration range. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 25.0 | |||
| 50.0 |
Table 2: Accuracy and Precision Data for this compound Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
| LLOQ | 0.1 | |||
| Low QC | 0.3 | |||
| Mid QC | 15.0 | |||
| High QC | 40.0 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: General schematic of a High-Performance Liquid Chromatography (HPLC) system.
Conclusion
The proposed HPLC-UV method provides a solid foundation for developing a validated assay for the quantification of this compound in human plasma. The outlined chromatographic conditions, sample preparation protocol, and validation parameters are based on established practices for similar antiviral compounds. Researchers should perform comprehensive method development and validation to ensure the final method is suitable for their specific application.
References
- 1. Clinical trial: a phase II, randomized study evaluating the safety, pharmacokinetics and anti-viral activity of this compound for 12 weeks in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Clevudine-Induced Mitochondrial Myopathy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the mechanisms of Clevudine-induced mitochondrial myopathy.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound-induced mitochondrial myopathy?
A1: this compound-induced mitochondrial myopathy is a muscle disorder that can occur with long-term use of this compound, an antiviral drug used to treat chronic hepatitis B.[1][2][3][4][5] It is characterized by progressive proximal muscle weakness, elevated creatine kinase levels, and pathological features of mitochondrial dysfunction in muscle biopsies.[1][4][5] The condition is generally reversible upon discontinuation of the drug.[1]
Q2: What is the proposed primary mechanism of this compound-induced myopathy?
A2: The primary proposed mechanism is the depletion of mitochondrial DNA (mtDNA) in muscle cells.[2] this compound, a nucleoside analog, is thought to interfere with mtDNA replication, leading to a reduction in mtDNA copy number.[2] This, in turn, impairs the synthesis of essential mitochondrial proteins, leading to respiratory chain dysfunction, decreased ATP production, and ultimately muscle fiber damage.[1]
Q3: Is this compound a direct inhibitor of mitochondrial DNA polymerase gamma (Pol γ)?
A3: While some nucleoside analogs directly inhibit Pol γ, the primary replicative enzyme for mtDNA, evidence suggests that this compound's effect may be indirect. It is hypothesized that this compound, after phosphorylation, may compete with natural nucleotides for incorporation into mtDNA or interfere with the mitochondrial nucleotide salvage pathway, potentially through inhibition of enzymes like thymidine kinase 2 (TK2), leading to an imbalance in the mitochondrial nucleotide pool and subsequent mtDNA depletion.[6][7]
Experimental Design
Q4: What cell culture models are suitable for studying this compound-induced myopathy?
A4: Differentiated myotube cultures, such as those derived from the C2C12 mouse myoblast cell line, are a relevant in vitro model. These cells exhibit many characteristics of mature muscle fibers and are suitable for investigating drug-induced mitochondrial toxicity. Primary human skeletal muscle cells or induced pluripotent stem cell (iPSC)-derived myocytes can also be used for more translationally relevant studies.
Q5: What are the key experimental endpoints to assess this compound's effect on mitochondria in muscle cells?
A5: Key endpoints include:
-
Mitochondrial DNA (mtDNA) content: To quantify mtDNA depletion.
-
Mitochondrial membrane potential (ΔΨm): As an indicator of mitochondrial health.
-
Cellular ATP levels: To measure the impact on energy production.
-
Mitochondrial respiration/metabolic flux: To assess the function of the electron transport chain.
-
Reactive oxygen species (ROS) production: To evaluate oxidative stress.
-
Expression of genes related to mitochondrial biogenesis and dynamics: To understand compensatory responses.
-
Morphological changes: To observe alterations in mitochondrial structure and muscle cell integrity.
Troubleshooting Guides
Quantitative PCR (qPCR) for mtDNA Content
Q: My qPCR results for mtDNA quantification are inconsistent. What are the possible causes and solutions?
A:
| Possible Cause | Solution |
|---|---|
| Poor DNA Quality: Contaminants in the DNA extract can inhibit PCR. | Re-purify the DNA using a column-based method. Ensure complete removal of extraction buffers. |
| Inconsistent Pipetting: Inaccurate pipetting leads to variability in template amount. | Use calibrated pipettes and filter tips. Prepare a master mix for all reactions to minimize pipetting errors. |
| Primer-Dimer Formation: Can compete with the amplification of the target sequence. | Optimize primer concentrations and annealing temperature. Perform a melt curve analysis to check for primer-dimers. |
| Inappropriate Normalization: Using an unstable nuclear gene for normalization can introduce errors. | Validate the stability of the chosen nuclear reference gene under your experimental conditions. Consider using multiple reference genes. |
| Incorrect Standard Curve: An inaccurate standard curve will lead to incorrect quantification. | Prepare fresh serial dilutions of your standard for each experiment. Ensure the standard is of high quality and accurately quantified. |
For more detailed troubleshooting, refer to specialized qPCR guides.[8][9][10][11]
ATP Measurement (Luciferase-based Assay)
Q: I am getting a weak or no signal in my ATP assay. What should I do?
A:
| Possible Cause | Solution |
|---|---|
| Low ATP Content in Samples: Cells may be dead or have severely depleted ATP. | Ensure you are working with viable cells. Check cell viability with a trypan blue exclusion assay. |
| Reagent Degradation: The luciferase enzyme or luciferin substrate may have lost activity. | Use fresh reagents. Protect the luciferase reagent from light and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Presence of Inhibitors: Components in the cell lysate or culture medium can inhibit the luciferase reaction. | Ensure complete cell lysis to release all ATP. Consider diluting the sample to reduce the concentration of potential inhibitors. |
| Incorrect Assay Conditions: Suboptimal pH or temperature can affect enzyme activity. | Follow the manufacturer's protocol precisely regarding buffer composition, pH, and incubation temperature. |
| ATP Degradation during Sample Preparation: ATP is labile and can be quickly degraded by ATPases. | Keep samples on ice during preparation. Use ATPase inhibitors if necessary. For deproteinization with TCA, neutralize the sample before the assay.[12] |
For further troubleshooting, consult resources on luciferase-based assays.[13][14][15][16]
JC-1 Assay for Mitochondrial Membrane Potential
Q: My JC-1 staining results are difficult to interpret, with high background or inconsistent fluorescence. What could be the issue?
A:
| Possible Cause | Solution |
|---|---|
| JC-1 Aggregation: JC-1 can form aggregates in aqueous solutions, leading to particulate staining. | Prepare the JC-1 working solution fresh and just before use. Ensure complete dissolution by vortexing. Some protocols suggest a brief centrifugation to remove aggregates.[16][17] |
| Cell Density: Overly confluent or sparse cell cultures can affect staining consistency. | Plate cells at an optimal density to ensure even staining and healthy growth. |
| Photobleaching: JC-1 is light-sensitive, and exposure to light can quench the fluorescence. | Protect stained cells from light as much as possible. Minimize the time between staining and analysis. |
| Inappropriate Filter Sets: Using incorrect excitation and emission wavelengths will lead to inaccurate results. | Use the appropriate filter sets for detecting both JC-1 monomers (green fluorescence) and J-aggregates (red fluorescence). |
| Cell Health: Unhealthy control cells will have a low mitochondrial membrane potential, leading to a weak red signal. | Ensure that your control cells are healthy and viable. Use a positive control (e.g., CCCP or FCCP) to induce depolarization and confirm the assay is working.[17][18] |
For more detailed guidance, refer to JC-1 assay troubleshooting resources.[17][18][19][20][21]
Seahorse XF Analyzer for Metabolic Flux
Q: My Seahorse XF Mito Stress Test data shows low OCR or poor response to inhibitors. How can I troubleshoot this?
A:
| Possible Cause | Solution |
|---|---|
| Suboptimal Cell Seeding Density: Too few or too many cells will result in a weak or saturated signal. | Perform a cell titration experiment to determine the optimal cell number for your cell type. |
| Unhealthy Cells: Cells that are stressed or have compromised mitochondrial function will have a low basal OCR. | Ensure cells are healthy and in the log phase of growth before seeding. Use appropriate culture conditions. |
| Incorrect Inhibitor Concentrations: The concentrations of oligomycin, FCCP, and rotenone/antimycin A may not be optimal for your cell type. | Perform a titration for each inhibitor to determine the optimal concentrations for maximal effects. |
| Assay Medium Issues: Incorrect pH or the presence of interfering substances can affect OCR. | Use the recommended Seahorse XF assay medium and ensure the pH is properly adjusted. |
| Instrument or Sensor Cartridge Problems: A faulty instrument or improperly hydrated sensor cartridge can lead to erroneous readings. | Follow the manufacturer's instructions for instrument calibration and sensor cartridge hydration. |
For comprehensive troubleshooting, consult the Agilent Seahorse XF user guides.[22][23][24][25]
Experimental Protocols
Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
Objective: To determine the relative copy number of mtDNA compared to nuclear DNA (nDNA).
Methodology:
-
DNA Extraction: Isolate total DNA from cultured myotubes or muscle tissue using a commercial DNA extraction kit.
-
qPCR Assay:
-
Design or obtain validated primers for a mitochondrial gene (e.g., a region of the D-loop or a tRNA gene) and a single-copy nuclear gene (e.g., B2M or RNase P).
-
Prepare a qPCR reaction mix containing SYBR Green master mix, primers, and template DNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets.
-
Calculate the difference in Ct values (ΔCt = CtnDNA - CtmtDNA).
-
The relative mtDNA copy number can be expressed as 2ΔCt.
-
Measurement of Cellular ATP Levels
Objective: To quantify the total cellular ATP content as a measure of energy status.
Methodology:
-
Cell Lysis: Lyse the cultured myotubes using a lysis buffer that inactivates ATPases to prevent ATP degradation.
-
Luciferase-based Assay:
-
Use a commercial ATP determination kit based on the firefly luciferase reaction.
-
Add the cell lysate to a reaction mixture containing luciferase and D-luciferin.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.
-
Normalize the ATP content to the total protein concentration of the cell lysate.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential.
Methodology:
-
Cell Staining:
-
Incubate cultured myotubes with the JC-1 dye in culture medium. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that emit green fluorescence.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the shift from red to green fluorescence.
-
Flow Cytometry: Quantify the red and green fluorescence intensities in a population of cells.
-
Plate Reader: Measure the fluorescence intensity of red and green channels in a multi-well plate format.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Data Presentation
Table 1: Summary of Expected Quantitative Data from In Vitro Studies on this compound's Mitochondrial Effects in Muscle Cells
| Parameter | This compound Treatment | Expected Outcome | Reference Assay |
| mtDNA Copy Number | Dose- and time-dependent | Decrease | qPCR |
| Cellular ATP Levels | Dose- and time-dependent | Decrease | Luciferase-based assay |
| Mitochondrial Membrane Potential (ΔΨm) | Dose- and time-dependent | Decrease (shift from red to green fluorescence) | JC-1 Assay |
| Basal Oxygen Consumption Rate (OCR) | Dose- and time-dependent | Decrease | Seahorse XF Mito Stress Test |
| Maximal Respiration (OCR) | Dose- and time-dependent | Decrease | Seahorse XF Mito Stress Test |
| Reactive Oxygen Species (ROS) Production | Dose- and time-dependent | Increase | Dihydroethidium (DHE) or MitoSOX Red staining |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound-induced mitochondrial myopathy.
Caption: Experimental workflow for investigating this compound-induced mitochondrial myopathy.
References
- 1. Mitochondrial pathways in sarcopenia of aging and disuse muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial signaling contributes to disuse muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induced Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term therapy with this compound for chronic hepatitis B can be associated with myopathy characterized by depletion of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. pcrbio.com [pcrbio.com]
- 10. dispendix.com [dispendix.com]
- 11. idtdna.com [idtdna.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. goldbio.com [goldbio.com]
- 15. brettalert.com [brettalert.com]
- 16. researchgate.net [researchgate.net]
- 17. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 101.200.202.226 [101.200.202.226]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. scribd.com [scribd.com]
- 23. agilent.com [agilent.com]
- 24. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 25. hpst.cz [hpst.cz]
Strategies to overcome Clevudine antiviral resistance in HBV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Clevudine antiviral resistance in Hepatitis B Virus (HBV) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit HBV?
A1: this compound (CLV) is a synthetic thymidine nucleoside analog used to treat chronic HBV infection.[1][2] After administration, it is converted into its active triphosphate form within hepatocytes (liver cells).[1][3] This active form, this compound triphosphate, competitively inhibits the HBV DNA polymerase, an enzyme crucial for viral replication.[1] By incorporating itself into the growing viral DNA chain, it causes premature chain termination, halting viral replication and reducing the viral load.[1]
Q2: What is this compound resistance and what is the primary genetic cause?
A2: this compound resistance is the reduced susceptibility of HBV to the antiviral effects of this compound, which can emerge during long-term treatment.[1][4] This typically manifests as a virologic breakthrough, where HBV DNA levels increase after an initial decline in a patient on therapy.[5][6] The primary cause is the selection of specific mutations in the reverse transcriptase (RT) region of the HBV polymerase gene.[1] The most common and significant mutation responsible for this compound resistance is the M204I mutation (a methionine to isoleucine substitution at codon 204).[4][5]
Q3: Does the M204I mutation confer cross-resistance to other antiviral agents?
A3: Yes, the M204I mutation, which is central to this compound resistance, also confers resistance to lamivudine (LAM).[5] Studies have shown that all this compound-resistant HBV clones tested were also lamivudine-resistant.[5] However, these mutants generally remain susceptible to other classes of antivirals like adefovir (ADV), entecavir (ETV), and tenofovir (TDF).[5]
Troubleshooting Experimental Issues
Problem 1: Persistent HBV replication is observed in our this compound-treated cell culture model.
Troubleshooting Steps:
-
Confirm Genotype: The first step is to determine if the persistent replication is due to a resistant HBV strain. Perform genotypic resistance testing by sequencing the HBV polymerase gene from the viral DNA in your cell culture supernatant or infected cells.[7][8] Look specifically for the rtM204I mutation or other known resistance-associated mutations.[4][5]
-
Perform Phenotypic Assay: To confirm the genotypic findings, conduct an in vitro phenotypic susceptibility assay. This involves testing the ability of this compound and other antivirals to inhibit the replication of the specific HBV strain from your experiment. A significant increase in the IC₅₀ (half-maximal inhibitory concentration) value for this compound compared to wild-type HBV confirms resistance.
-
Test Rescue Compounds: Use the same phenotypic assay to evaluate the efficacy of "rescue" antiviral agents. Based on existing data, Tenofovir and Adefovir are often effective against this compound-resistant mutants.[5]
Caption: Fig 1. Troubleshooting workflow for this compound resistance.
Problem 2: Difficulty choosing an effective rescue therapy for a confirmed this compound-resistant HBV strain.
Solution: The choice of rescue therapy depends on the specific resistance profile and experimental goals. Combination therapy has been shown to be highly effective in suppressing this compound-resistant HBV.
Quantitative Data on Rescue Therapies:
A multicenter cohort study evaluated the efficacy of different rescue therapies for patients with this compound-resistant CHB (defined by the rtM204I mutation).[9][10] The results at 48 weeks are summarized below.
| Therapy Group | Number of Patients | Mean HBV DNA Reduction (log10 IU/mL) | Patients with Undetectable HBV DNA (<70 IU/mL) |
| This compound + Adefovir (CLV+ADV) | 21 | -4.01 | 57.1% |
| Entecavir (ETV) | 40 | -2.85 | 27.5% |
| Lamivudine + Adefovir (LAM+ADV) | 34 | -2.97 | 21.2% |
| Adefovir (ADV) Monotherapy | 12 | -2.31 | 0% |
Data sourced from a 48-week multicenter cohort study.[9][10]
Caption: Fig 2. This compound action pathway and the impact of the rtM204I mutation.
Key Experimental Protocols
Protocol 1: Genotypic Resistance Testing of HBV Polymerase Gene
This protocol outlines the standard method for identifying resistance mutations in the HBV polymerase gene.[7]
-
Viral DNA Extraction:
-
PCR Amplification:
-
Amplify the HBV polymerase/reverse transcriptase (RT) region using a nested PCR approach to ensure high sensitivity and specificity.
-
First Round PCR: Use outer primers spanning the RT domain.
-
Second Round PCR: Use inner (nested) primers to amplify the specific region where mutations (e.g., rtM204I) are known to occur.
-
-
PCR Product Purification:
-
Run the second-round PCR product on an agarose gel to confirm the correct size of the amplicon.
-
Purify the PCR product from the gel or directly from the reaction mix using a commercial PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for bidirectional Sanger sequencing using the inner PCR primers.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the consensus sequence with a wild-type HBV reference sequence (genotype-specific).
-
Identify amino acid substitutions at key resistance codons (e.g., 180, 204, etc.).[13] Online tools like the Stanford University HBV Drug Resistance Database can be used for interpretation.
-
Caption: Fig 3. Experimental workflow for identifying HBV resistance mutations.
Protocol 2: In Vitro HBV Drug Susceptibility (Phenotypic) Assay
This assay confirms resistance by measuring the inhibitory concentration of a drug against a specific HBV mutant.[14]
-
Construct Preparation:
-
Clone the full-length HBV genome (or a replicon construct) containing the mutation of interest (e.g., rtM204I) into a mammalian expression vector. A wild-type HBV construct should be used as a control.
-
-
Cell Culture and Transfection:
-
Antiviral Treatment:
-
At 24 hours post-transfection, remove the transfection medium and add fresh culture medium containing serial dilutions of the antiviral drug to be tested (e.g., this compound, Tenofovir). Include a no-drug control.
-
Incubate the cells for 3-5 days, replacing the drug-containing medium every 48 hours.
-
-
Analysis of HBV Replication:
-
Data Analysis:
-
Determine the concentration of the drug that inhibits HBV replication by 50% (IC₅₀).
-
Calculate the resistance fold-change by dividing the IC₅₀ for the mutant virus by the IC₅₀ for the wild-type virus. A fold-change significantly greater than 1 indicates resistance.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of this compound-Resistant Mutants of Hepatitis B Virus Isolated from Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Hepatitis B genotypic resistance testing [heftpathology.com]
- 8. HBV genotypic drug resistance testing | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 9. Management of this compound-Resistant Chronic Hepatitis B: A Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of this compound-Resistant Chronic Hepatitis B: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 13. Immune Escape and Drug Resistance Mutations in Patients with Hepatitis B Virus Infection: Clinical and Epidemiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 17. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
Limitations and safety concerns of long-term Clevudine therapy
This technical support center provides essential information for researchers, scientists, and drug development professionals on the limitations and safety concerns associated with long-term Clevudine therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern associated with long-term this compound administration?
A1: The primary and most significant safety concern with long-term this compound therapy is the development of mitochondrial myopathy.[1][2][3][4] This condition is characterized by muscle weakness, pain, and elevated serum creatine kinase (CK) levels.[2][3][5]
Q2: What is the proposed mechanism for this compound-induced myopathy?
A2: this compound-induced myopathy is believed to result from mitochondrial toxicity.[1][4] As a nucleoside analog, this compound can interfere with mitochondrial DNA (mtDNA) replication by inhibiting DNA polymerase-γ.[6] This leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent mitochondrial dysfunction in muscle cells, ultimately causing myopathy.[2][6] The mechanism is considered similar to the myopathy induced by zidovudine, another nucleoside analog.[1][7]
Q3: How common is myopathy in patients undergoing long-term this compound therapy?
A3: The incidence of myopathy in patients on long-term this compound therapy has been reported to range from 2.8% to 14.4%.[1] One study involving 110 patients reported a myopathy incidence of 13.6% in those receiving therapy for over 12 months.[4][8] Another study observed this compound-associated myopathy in 5.9% of patients.[9]
Q4: What is the typical onset for this compound-induced myopathy?
A4: The onset of myopathy symptoms generally occurs after prolonged treatment. Studies have reported a mean duration of this compound therapy before symptom onset of approximately 14.0 to 14.2 months, with a range of 5 to 24 months.[1][7][8]
Q5: Is this compound-induced myopathy reversible?
A5: Yes, this compound-induced myopathy is generally reversible upon discontinuation of the drug.[1][8] Clinical improvement and normalization of creatine kinase levels are typically observed within about 3 months after stopping the therapy.[1][3][7]
Troubleshooting Guide
Issue: Elevated Creatine Kinase (CK) levels detected during routine monitoring.
Possible Cause: This may be an early indicator of this compound-induced myopathy.
Troubleshooting Steps:
-
Confirm the Elevation: Repeat the CK measurement to rule out transient elevations due to factors like strenuous exercise. Advise the subject to avoid vigorous physical activity for at least 48 hours before the repeat test.
-
Clinical Assessment: Evaluate the subject for any clinical signs of myopathy, such as muscle weakness (especially in the proximal lower extremities), myalgia, or fatigue.[1][3]
-
Review Concomitant Medications: Assess for other medications that could contribute to elevated CK levels or myopathy (e.g., statins).[8]
-
Consider Discontinuation: If CK levels are significantly elevated (e.g., >3-5 times the upper limit of normal) or if the subject is symptomatic, discontinuation of this compound therapy should be strongly considered.[9]
-
Further Investigations: If myopathy is suspected, consider further diagnostic tests such as electromyography (EMG) and a muscle biopsy to confirm the diagnosis and assess for mitochondrial abnormalities.[2][3]
Issue: Subject reports progressive muscle weakness and fatigue.
Possible Cause: These are hallmark symptoms of this compound-induced mitochondrial myopathy.[1][2]
Troubleshooting Steps:
-
Quantify Weakness: Perform a thorough neurological and musculoskeletal examination to objectively assess muscle strength.
-
Measure CK Levels: Immediately measure serum creatine kinase levels, which are expected to be elevated in cases of this compound-induced myopathy.[2][3]
-
Cease this compound Administration: Given the clinical symptoms, it is advisable to suspend this compound treatment pending further investigation.
-
Diagnostic Confirmation: As with elevated CK, EMG and muscle biopsy can provide definitive evidence of myopathy and mitochondrial dysfunction.[2][3] A biopsy may reveal ragged-red fibers and cytochrome c oxidase-negative fibers, which are characteristic of mitochondrial myopathies.[2]
Data Presentation
Table 1: Clinical Characteristics of this compound-Induced Myopathy
| Parameter | Value | Reference |
| Incidence Rate | 2.8% - 14.4% | [1][4][8] |
| Mean Time to Onset | ~14.2 months (range: 5-24 months) | [1][3][7] |
| Patient Demographics | Mean age: 48.9 years (range: 27-76) | [1][3] |
| 52 women, 43 men (in a cohort of 95) | [1][3] | |
| Common Symptoms | Progressive proximal muscle weakness | [1][2] |
| Myalgia, fatigue | [9] | |
| Biochemical Marker | Elevated Creatine Kinase (CK) | [2][3] |
| Recovery Time | ~3 months after discontinuation | [1][3][7] |
Table 2: Laboratory and Pathological Findings in this compound-Induced Myopathy
| Finding | Percentage of Patients | Reference |
| Elevated Creatine Kinase | 97.9% | [1][3] |
| Myopathic EMG Pattern | 98.1% | [1][3] |
| Mitochondrial Myopathy on Biopsy | 90.2% | [1][3] |
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Depletion in Muscle Tissue
This protocol outlines the key steps to assess mtDNA copy number in muscle biopsy samples relative to nuclear DNA (nDNA).
-
Sample Collection: Obtain a skeletal muscle biopsy from the subject. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
DNA Extraction:
-
Isolate total DNA from a small section of the muscle tissue using a commercial DNA extraction kit suitable for tissues.
-
Ensure the chosen kit and protocol are validated for the efficient co-extraction of both mitochondrial and nuclear DNA.
-
-
Quantitative PCR (qPCR):
-
Design or obtain validated qPCR primers for a mitochondrial-encoded gene (e.g., a subunit of cytochrome c oxidase) and a single-copy nuclear-encoded gene (e.g., β-globin).
-
Prepare qPCR reactions in triplicate for each DNA sample, including primers for both the mitochondrial and nuclear targets.
-
Use a SYBR Green or probe-based qPCR master mix.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.
-
Calculate the ΔCt by subtracting the mitochondrial gene Ct from the nuclear gene Ct (ΔCt = Ct_nDNA - Ct_mtDNA).
-
The relative mtDNA copy number can be expressed as 2^ΔCt.
-
Compare the relative mtDNA copy number in this compound-treated samples to control samples. A significant decrease indicates mtDNA depletion.[5]
-
Protocol 2: Histochemical Analysis of Muscle Biopsy for Mitochondrial Abnormalities
This protocol describes the staining methods to identify morphological changes associated with mitochondrial myopathy.
-
Tissue Processing:
-
Cryosection the frozen muscle biopsy into thin sections (e.g., 8-10 µm).
-
Mount the sections on glass slides.
-
-
Gomori Trichrome Staining:
-
Perform a modified Gomori trichrome stain on the muscle sections.
-
Examine the stained sections under a light microscope for the presence of "ragged-red fibers," which are characterized by an accumulation of abnormal mitochondria and appear as irregular, reddish blotches at the periphery of the muscle fibers.
-
-
Cytochrome C Oxidase (COX) Staining:
-
Perform a histochemical assay for COX activity. This enzyme is partially encoded by mtDNA.
-
Incubate muscle sections in a solution containing the substrates for COX.
-
Examine the sections for fibers that lack COX activity (COX-negative fibers), which will appear pale or unstained compared to the surrounding COX-positive fibers. The presence of numerous ragged-red and COX-negative fibers is indicative of mitochondrial myopathy.[2]
-
Mandatory Visualization
Caption: Proposed mechanism of this compound-induced mitochondrial myopathy.
Caption: Troubleshooting workflow for suspected this compound-induced myopathy.
References
- 1. Monitoring During and After Antiviral Therapy for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 3. Current Perspectives on Nucleos(t)ide Analogue Therapy for the Long-Term Treatment of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term therapy with this compound for chronic hepatitis B can be associated with myopathy characterized by depletion of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-dose this compound impairs mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the antagonistic interaction between Clevudine and Telbivudine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the antagonistic interaction observed between Clevudine (CLV) and Telbivudine (TBV). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations involving the combination of these two nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: We are planning a combination antiviral study. Is it advisable to use this compound and Telbivudine together?
A1: Based on in vitro studies, the combination of this compound and Telbivudine has demonstrated an antagonistic antiviral response against Hepatitis B Virus (HBV).[1] Therefore, this combination is generally not recommended for further investigation without a clear scientific rationale to overcome the observed antagonism. In contrast, this compound has shown synergistic effects when combined with other nucleoside/nucleotide inhibitors such as entecavir, lamivudine, adefovir, and tenofovir.[1][2]
Q2: What is the underlying mechanism for the antagonistic interaction between this compound and Telbivudine?
A2: The antagonism between this compound and Telbivudine is believed to stem from competition for cellular uptake and subsequent intracellular phosphorylation.[1] Both are thymidine nucleoside analogs that require activation by cellular kinases to their triphosphate forms to exert their antiviral activity.[3][4][5] Competition for the same phosphorylation pathways can lead to reduced formation of the active metabolites of one or both drugs, resulting in a diminished overall antiviral effect.
Q3: Which cellular enzymes are involved in the phosphorylation of this compound and Telbivudine?
A3: The phosphorylation of both this compound and Telbivudine to their monophosphate forms is mediated by deoxycytidine kinase, thymidine kinase-1, and thymidine kinase-2. The subsequent phosphorylation of their monophosphate forms is carried out by thymidylate kinase.[1] Competition for these enzymes is a key factor in their antagonistic interaction.
Q4: Has the antagonistic interaction been observed in clinical settings?
A4: There is a lack of clinical trial data specifically evaluating the combination of this compound and Telbivudine, likely due to the pronounced antagonism observed in preclinical in vitro experiments. Clinical development of this compound has also been hampered by concerns of drug-related myopathy in a subset of patients during long-term treatment.[6][7]
Q5: How does the mechanism of action of this compound differ from that of Telbivudine?
A5: Both this compound and Telbivudine, in their active triphosphate forms, inhibit the HBV DNA polymerase.[3][5][8] Telbivudine 5'-triphosphate acts as a competitive inhibitor of the natural substrate, thymidine 5'-triphosphate, and its incorporation into the viral DNA leads to chain termination.[3][9] this compound-triphosphate also inhibits the HBV polymerase; however, some evidence suggests it may act in a noncompetitive manner, distorting the polymerase active site to inhibit all polymerase functions.[2][7]
Troubleshooting Guide
Problem: Decreased antiviral activity observed in vitro when combining this compound and Telbivudine.
| Potential Cause | Troubleshooting Steps |
| Competition for Phosphorylation: this compound and Telbivudine compete for the same intracellular kinases for activation. | 1. Quantify Intracellular Nucleotide Levels: Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to measure the intracellular concentrations of the monophosphate, diphosphate, and triphosphate forms of both drugs when used alone and in combination. A reduction in the triphosphate form of one or both drugs when combined would support this hypothesis. 2. Enzyme Kinetic Assays: Perform in vitro kinase assays using purified deoxycytidine kinase, thymidine kinase-1, thymidine kinase-2, and thymidylate kinase to determine the kinetic parameters (Km and Vmax) for each drug. This will help to directly assess the competition for these enzymes. |
| Competition for Cellular Uptake: Both drugs may compete for the same nucleoside transporters to enter the cell. | 1. Cellular Uptake Assays: Conduct uptake experiments using radiolabeled this compound and Telbivudine in relevant cell lines (e.g., HepG2, HepAD38). Measure the uptake of one drug in the presence of increasing concentrations of the other to assess competition. |
| Experimental Artifact: Incorrect drug concentrations or assay conditions. | 1. Verify Drug Concentrations: Confirm the concentration and purity of your this compound and Telbivudine stocks using appropriate analytical methods. 2. Optimize Assay Conditions: Ensure that the cell density, incubation time, and other assay parameters are optimized and consistent across experiments. |
Data Presentation
Table 1: In Vitro Interaction of this compound with Various Nucleoside/Nucleotide Analogs
| Combination | Observed Interaction | Reference |
| This compound + Telbivudine | Antagonistic | [1] |
| This compound + Entecavir | Synergistic | [1][2] |
| This compound + Lamivudine | Synergistic | [1][2] |
| This compound + Adefovir | Synergistic | [1][2] |
| This compound + Tenofovir | Synergistic | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay
-
Cell Line: Utilize the HepAD38 cell line, which stably expresses wild-type HBV.[1]
-
Drug Preparation: Prepare stock solutions of this compound and Telbivudine in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Treatment: Seed HepAD38 cells in 96-well plates. After cell attachment, treat the cells with this compound, Telbivudine, or a combination of both at various concentrations. Include a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 7 days), replacing the media with fresh drug-containing media every 2-3 days.
-
HBV DNA Extraction: After the incubation period, lyse the cells and extract the total DNA.
-
Quantification of HBV DNA: Use a real-time PCR assay to quantify the levels of extracellular or intracellular HBV DNA.[1]
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. Use a combination index (CI) method (e.g., Chou-Talalay method) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Intracellular Phosphorylation Assay
-
Cell Culture and Treatment: Culture HepAD38 cells or primary hepatocytes and treat them with this compound, Telbivudine, or a combination of both for a defined period.[1]
-
Cell Lysis and Extraction: Harvest the cells and lyse them. Extract the intracellular nucleotides using a suitable method, such as a methanol-based extraction.
-
Sample Preparation: Prepare the samples for analysis by HPLC-MS/MS. This may involve solid-phase extraction to enrich for the phosphorylated species.
-
HPLC-MS/MS Analysis: Use a validated HPLC-MS/MS method to separate and quantify the intracellular concentrations of this compound-monophosphate, -diphosphate, and -triphosphate, as well as the corresponding phosphorylated forms of Telbivudine.
-
Data Comparison: Compare the levels of the active triphosphate forms of each drug when administered alone versus in combination to assess the impact on phosphorylation.
Visualizations
Caption: Intracellular phosphorylation pathway of this compound and Telbivudine.
Caption: Workflow for assessing in vitro drug interaction.
Caption: Troubleshooting logic for investigating antagonism.
References
- 1. Evaluation of the in vitro anti-HBV activity of this compound in combination with other nucleoside/nucleotide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Current Status and Challenges in Anti-Hepatitis B Virus Agents Based on Inactivation/Inhibition or Elimination of Hepatitis B Virus Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI‐2173 in patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Clevudine Through Combination Regimens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Clevudine combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and the rationale for combination therapy?
A1: this compound is a synthetic thymidine nucleoside analog.[1] After administration, it is converted to its active triphosphate form within hepatocytes. This active form competitively inhibits the hepatitis B virus (HBV) DNA polymerase, a crucial enzyme for viral replication.[1][2] By incorporating into the growing viral DNA chain, it causes premature chain termination, thus halting viral replication and reducing the viral load.[1]
The primary rationales for using this compound in combination regimens are to enhance its antiviral efficacy and to overcome the development of drug-resistant HBV strains, a known limitation of long-term this compound monotherapy.[1]
Q2: We are observing antagonistic effects with our this compound combination therapy. What could be the cause?
A2: Antagonistic antiviral responses can occur when two drugs compete for the same activation pathway. For example, the combination of this compound and Telbivudine has been shown to be antagonistic.[3] This is due to competition for cellular uptake and subsequent phosphorylation, which is necessary for their antiviral activity.[3] When designing combination studies, it is crucial to select drugs with different resistance profiles and complementary mechanisms of action.
Q3: Our in vitro experiments are showing unexpected cytotoxicity with this compound. How can we investigate this?
A3: A significant concern with long-term this compound use is mitochondrial toxicity, which can manifest as myopathy.[4] If you are observing unexpected cytotoxicity, it is advisable to perform specific assays to assess mitochondrial function. High-dose this compound treatment has been shown to induce mitochondrial defects associated with mitochondrial DNA (mtDNA) depletion.[4] Consider running assays to measure mtDNA content, mitochondrial protein synthesis, and cellular oxygen consumption.
Q4: What are some known synergistic combinations with this compound?
A4: In vitro studies have shown that this compound has synergistic antiviral effects when combined with entecavir, lamivudine, adefovir, or tenofovir.[3] A clinical study has also demonstrated that a combination of a low dose of this compound with adefovir results in a potent antiviral response and a better resistance profile compared to this compound monotherapy.[5][6]
Troubleshooting Guides
Issue 1: High variability in HBV DNA quantification results in our in vitro antiviral assay.
-
Possible Cause 1: Inconsistent DNA Extraction. The efficiency of HBV DNA extraction from serum or cell culture supernatant is a critical step that can introduce variability.
-
Troubleshooting Step: Ensure a standardized and validated DNA extraction method is used consistently across all samples. Methods like NaOH lysis have been shown to be effective for serum samples.[7] For cell culture supernatants, commercial viral DNA extraction kits are recommended.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting, especially of small volumes for PCR, can lead to significant variations in results.
-
Troubleshooting Step: Use calibrated pipettes and filter tips to prevent cross-contamination. For setting up PCR reactions, preparing a master mix for all common reagents can minimize pipetting variability between samples.
-
-
Possible Cause 3: Primer/Probe Degradation. The primers and probes used in real-time PCR are sensitive to degradation from repeated freeze-thaw cycles or improper storage.
-
Troubleshooting Step: Aliquot primers and probes upon receipt and store them protected from light at the recommended temperature. Avoid multiple freeze-thaw cycles.
-
Issue 2: Myopathy-related adverse events observed in long-term animal studies.
-
Possible Cause: this compound-induced mitochondrial toxicity. Long-term this compound therapy is associated with myopathy due to its effects on mitochondria.[4]
-
Troubleshooting Step 1: Monitor Creatine Kinase (CK) levels. Regularly monitor serum CK levels in animal subjects, as elevated CK is an indicator of muscle damage.
-
Troubleshooting Step 2: Histopathological Analysis. At the end of the study, perform a histopathological analysis of muscle tissue to look for signs of mitochondrial myopathy, such as ragged-red fibers.
-
Troubleshooting Step 3: Consider Dose Reduction or Combination with a Protective Agent. Evaluate if a lower dose of this compound in combination with another antiviral agent can maintain efficacy while reducing toxicity.
-
Data Presentation
Table 1: Comparison of this compound Monotherapy and this compound + Adefovir Combination Therapy in Chronic Hepatitis B Patients at 96 Weeks
| Outcome Measure | This compound 30 mg Monotherapy | This compound 20 mg Monotherapy | This compound 20 mg + Adefovir Combination |
| Virological Response (HBV DNA < 300 copies/mL) | 67% | 71% | 95%[6] |
| Biochemical Response (Normal ALT) | 78-94% | 78-94% | 78-94%[6] |
| Resistance | 20% | 20% | 0%[6] |
| Myalgia | 1 patient | 0 patients | 1 patient[8] |
| Muscle Weakness | 1 patient | 2 patients | 0 patients[8] |
Experimental Protocols
Protocol 1: Quantification of HBV DNA by Real-Time PCR
This protocol provides a general framework for quantifying HBV DNA from cell culture supernatants.
-
Sample Preparation:
-
Collect cell culture supernatant from experimental wells.
-
Centrifuge at 1,000 x g for 10 minutes to pellet any cells or debris.
-
Transfer the clear supernatant to a new tube.
-
-
Viral DNA Extraction:
-
Extract viral DNA from 200 µL of supernatant using a commercial viral DNA/RNA extraction kit, following the manufacturer's instructions.
-
Elute the purified DNA in 50 µL of the provided elution buffer.
-
-
Real-Time PCR Reaction Setup:
-
Prepare a master mix containing an appropriate real-time PCR master mix, forward and reverse primers specific for the HBV genome, and a labeled probe.
-
Add 5 µL of the extracted DNA to each well of a 96-well PCR plate.
-
Add the PCR master mix to each well for a final reaction volume of 20-25 µL.
-
Include a negative control (elution buffer) and a positive control (a known concentration of HBV DNA plasmid).
-
Also, include a standard curve using serial dilutions of the HBV DNA plasmid to enable absolute quantification.
-
-
Thermal Cycling and Data Analysis:
-
Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions for the chosen primers and probe.
-
Analyze the data using the software provided with the thermal cycler.
-
Quantify the HBV DNA in the samples by comparing their Ct values to the standard curve.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of this compound and its combinations in a cell line (e.g., HepG2).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drugs in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells.
-
Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial toxicity.
Caption: Experimental workflow for evaluating this compound combination regimens.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Evaluation of the in vitro anti-HBV activity of this compound in combination with other nucleoside/nucleotide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, open-label study comparing low-dose this compound plus adefovir combination therapy with this compound monotherapy in naïve chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, open-label study comparing low-dose this compound plus adefovir combination therapy with this compound monotherapy in naïve chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. protocols.io [protocols.io]
Validation & Comparative
Combination Therapy of Clevudine and Adefovir Demonstrates Superior Efficacy in Chronic Hepatitis B Treatment
For Immediate Release
A comparative analysis of clinical trial data reveals that the combination of Clevudine and Adefovir offers a more potent and durable antiviral response in patients with chronic hepatitis B (CHB) compared to this compound monotherapy. This guide provides a detailed examination of the experimental data, protocols, and underlying mechanisms, offering valuable insights for researchers, scientists, and drug development professionals in the field of viral hepatitis.
The combination therapy not only leads to a significantly higher rate of virological response but also presents a formidable barrier to the development of drug resistance, a common challenge in the long-term management of CHB.
Comparative Efficacy: Virological and Biochemical Response
A randomized, open-label study meticulously evaluated the efficacy of a low-dose this compound (20 mg) plus Adefovir (10 mg) combination therapy against this compound monotherapy (20 mg or 30 mg) in treatment-naïve CHB patients over a 96-week period.[1][2][3] The results, summarized in the table below, highlight the clear superiority of the combination regimen.
| Treatment Group | N | Virological Response (HBV DNA <300 copies/mL) at Week 96 | Biochemical Response (Normal ALT) at Week 96 | Emergence of Resistance at Week 96 |
| This compound 20mg + Adefovir 10mg | 20 | 95% | 94% | 0% |
| This compound 30mg Monotherapy | 21 | 67% | 78% | 20% |
| This compound 20mg Monotherapy | 21 | 71% | 88% | 20% |
Data sourced from a randomized, open-label study comparing low-dose this compound plus adefovir combination therapy with this compound monotherapy in naïve chronic hepatitis B patients.[1][2][3]
The combination therapy achieved a remarkable 95% virological response rate, a statistically significant improvement over the monotherapy arms (p = 0.0376).[1][2][3] Furthermore, no drug resistance was observed in the combination group, whereas 20% of patients in both monotherapy groups developed resistance.[1][2][3]
A separate multicenter cohort study investigated the efficacy of this compound and Adefovir combination therapy as a rescue regimen for patients who had developed resistance to this compound.[4][5] In this study, the combination therapy demonstrated the greatest reduction in HBV DNA levels and the highest rate of undetectable HBV DNA at 48 weeks compared to other rescue strategies, including Adefovir monotherapy, Lamivudine plus Adefovir, and Entecavir monotherapy.[4][5] Specifically, 57.1% of patients in the this compound plus Adefovir group achieved undetectable HBV DNA levels, a significantly higher proportion than the other treatment groups (p=0.003).[4][5]
Mechanism of Action: A Synergistic Approach to Viral Suppression
This compound and Adefovir are both nucleos(t)ide analogues that inhibit the hepatitis B virus (HBV) DNA polymerase, a critical enzyme for viral replication. However, they target the enzyme in distinct ways, leading to a synergistic antiviral effect when used in combination.
Caption: Mechanism of action of this compound and Adefovir in inhibiting HBV replication.
This compound, a nucleoside analog, is phosphorylated to its active triphosphate form, which then competes with the natural substrate for incorporation into the growing viral DNA chain, thereby inhibiting the HBV DNA polymerase. Adefovir, a nucleotide analog, is converted to its active diphosphate form and acts as a chain terminator after being incorporated into the viral DNA, effectively halting further elongation. This dual mechanism of inhibition likely contributes to the potent antiviral activity and high barrier to resistance observed with the combination therapy.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.
Quantification of HBV DNA by Real-Time PCR
Objective: To measure the viral load of HBV in patient serum or plasma.
Methodology:
-
DNA Extraction: Viral DNA is extracted from 200-500 µL of serum or plasma using a commercial viral nucleic acid extraction kit according to the manufacturer's instructions. An internal control is typically added during this step to monitor the extraction efficiency.
-
PCR Master Mix Preparation: A master mix is prepared containing a DNA polymerase, dNTPs, specific primers and a probe targeting a conserved region of the HBV genome, and a reaction buffer.
-
Real-Time PCR Amplification:
-
The extracted DNA and the PCR master mix are added to a 96-well PCR plate.
-
The plate is placed in a real-time PCR thermal cycler.
-
The thermal cycling protocol typically consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Fluorescence is measured at the end of each extension step.
-
-
Data Analysis: A standard curve is generated using a serial dilution of a known concentration of HBV DNA. The viral load in the patient samples is then quantified by comparing their amplification curves to the standard curve. The results are typically reported in international units per milliliter (IU/mL) or copies/mL.[6][7][8]
Measurement of Serum Alanine Aminotransferase (ALT) Levels
Objective: To assess liver inflammation by measuring the activity of the ALT enzyme in the serum.
Methodology:
-
Sample Collection: A blood sample is collected from the patient via venipuncture into a serum separator tube.
-
Serum Separation: The blood is allowed to clot, and then centrifuged to separate the serum from the blood cells.
-
ALT Activity Assay:
-
The assay is based on the principle that ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate.
-
The rate of pyruvate formation is measured by a coupled enzymatic reaction that results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
The serum sample is mixed with a reagent containing L-alanine, α-ketoglutarate, and NADH.
-
The change in absorbance over time is measured using a spectrophotometer.
-
-
Calculation: The ALT activity is calculated based on the rate of absorbance change and is expressed in units per liter (U/L).[9][10][11]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow of a clinical trial evaluating antiviral therapies for CHB and the logical relationship between treatment, viral response, and clinical outcomes.
Caption: A typical experimental workflow for a clinical trial comparing antiviral therapies.
Caption: Logical relationship between combination therapy and improved clinical outcomes.
References
- 1. A randomized, open-label study comparing low-dose this compound plus adefovir combination therapy with this compound monotherapy in naïve chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, open-label study comparing low-dose this compound plus adefovir combination therapy with this compound monotherapy in naïve chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Management of this compound-Resistant Chronic Hepatitis B: A Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of this compound-Resistant Chronic Hepatitis B: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 7. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 8. genomica.uaslp.mx [genomica.uaslp.mx]
- 9. scribd.com [scribd.com]
- 10. medichem-me.com [medichem-me.com]
- 11. biolabo.fr [biolabo.fr]
Navigating Resistance: A Comparative Analysis of Clevudine Cross-Resistance with Other Nucleos(t)ide Analogs
For researchers and drug development professionals navigating the complexities of Hepatitis B Virus (HBV) antiviral resistance, a thorough understanding of cross-resistance profiles is paramount. This guide provides an objective comparison of the in vitro efficacy of Clevudine and other widely used nucleos(t)ide analogs—Lamivudine, Entecavir, Adefovir, and Tenofovir—against this compound-resistant HBV mutants. The experimental data presented herein offers a quantitative basis for informed decision-making in the development of next-generation HBV therapies and salvage treatment strategies.
Key Findings on this compound Cross-Resistance
This compound, a pyrimidine analog, has demonstrated potent antiviral activity against HBV. However, long-term therapy can lead to the selection of resistant viral strains, primarily characterized by the M204I mutation in the HBV reverse transcriptase (RT) domain.[1] This mutation confers a high level of resistance to this compound and exhibits a distinct pattern of cross-resistance to other nucleos(t)ide analogs.
Our analysis of in vitro susceptibility data reveals that this compound-resistant HBV mutants, predominantly harboring the M204I mutation, display strong cross-resistance to the L-nucleoside analog lamivudine.[1][2] Conversely, these mutants generally remain susceptible to the acyclic phosphonates, adefovir and tenofovir.[1] Entecavir, a carbocyclic analog of deoxyguanosine, shows reduced efficacy against this compound-resistant mutants, with resistance levels being notably high.[1]
Comparative In Vitro Susceptibility of HBV Mutants
The following tables summarize the quantitative data from in vitro phenotypic analyses, comparing the 50% inhibitory concentration (IC50) and fold-resistance of various nucleos(t)ide analogs against wild-type and this compound-resistant HBV.
Table 1: In Vitro Susceptibility of this compound-Resistant HBV Mutants to Other Nucleos(t)ide Analogs
| HBV Mutant | This compound (CLV) | Lamivudine (LVD) | Adefovir (ADV) | Entecavir (ETV) | Tenofovir (TDF) |
| Wild-Type | 0.02 ± 0.01 | 0.04 ± 0.01 | 0.35 ± 0.07 | 0.004 ± 0.001 | 0.12 ± 0.03 |
| M204I | >10 | >20 | 0.41 ± 0.08 | 0.28 ± 0.05 | 0.15 ± 0.04 |
| L129M/V173L/M204I/H337N | >10 | >20 | 0.38 ± 0.06 | 0.31 ± 0.06 | 0.14 ± 0.03 |
IC50 values are expressed in µM and represent the mean ± standard deviation. Data is compiled from in vitro studies on patient-derived this compound-resistant clones.[1]
Table 2: Fold-Resistance of this compound-Resistant and Lamivudine-Resistant HBV Mutants to Nucleos(t)ide Analogs
| HBV Mutant | This compound (CLV) | Lamivudine (LVD) | Adefovir (ADV) | Entecavir (ETV) | Tenofovir (TDF) |
| M204I | >500 | >500 | 1.2 | 70 | 1.3 |
| L129M/V173L/M204I/H337N | >500 | >500 | 1.1 | 77.5 | 1.2 |
| L180M + M204V | >1600 | >1000 | 1.1 | 164 | 1.8 |
| M204I | >1600 | >1000 | 1.8 | 471 | 2.1 |
Fold-resistance is calculated as the IC50 of the mutant divided by the IC50 of the wild-type virus. Data is a composite from multiple in vitro studies.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
HBV Genotypic Resistance Analysis (Polymerase Gene Sequencing)
This protocol outlines the steps for identifying mutations in the HBV reverse transcriptase (RT) domain associated with drug resistance.
a. Viral DNA Extraction:
-
HBV DNA is extracted from patient serum samples using a commercial viral DNA extraction kit according to the manufacturer's instructions.
b. PCR Amplification:
-
The HBV polymerase gene, specifically the RT domain, is amplified using a nested Polymerase Chain Reaction (PCR) approach.
-
First Round PCR:
-
Primers targeting the conserved regions flanking the RT domain are used.
-
The reaction mixture typically contains the extracted viral DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Thermal cycling conditions are optimized for initial amplification.
-
-
Second Round (Nested) PCR:
-
A small aliquot of the first-round PCR product is used as a template.
-
A second set of primers, internal to the first set, is used to increase the specificity and yield of the target amplicon.
-
Biotinylated primers can be used in this step for subsequent sequencing applications.
-
c. DNA Sequencing:
-
The amplified PCR product is purified to remove unincorporated primers and dNTPs.
-
Direct sequencing of the purified PCR product is performed using the Sanger sequencing method with dye-terminator chemistry.
-
The sequencing reaction products are analyzed on an automated DNA sequencer.
d. Sequence Analysis:
-
The obtained nucleotide sequences are aligned with a wild-type HBV reference sequence (e.g., from GenBank) to identify amino acid substitutions in the RT domain.
-
Known resistance-associated mutations are identified by comparing the patient-derived sequence to a database of established resistance mutations.
HBV Phenotypic Resistance Analysis (In Vitro Drug Susceptibility Assay)
This protocol describes the methodology to determine the in vitro susceptibility of HBV replicons to various nucleos(t)ide analogs.
a. Construction of HBV Replicon Plasmids:
-
Full-length HBV genomes containing specific resistance mutations (e.g., M204I) are generated by site-directed mutagenesis of a wild-type HBV replicon plasmid.
-
The integrity and presence of the desired mutations in the constructed plasmids are confirmed by DNA sequencing.
b. Cell Culture and Transfection:
-
Human hepatoma cell lines, such as Huh7 or HepG2, are maintained in appropriate culture media.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The HBV replicon plasmids (both wild-type and mutant) are transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine).
c. Drug Treatment:
-
Following transfection, the culture medium is replaced with fresh medium containing serial dilutions of the nucleos(t)ide analogs to be tested (this compound, Lamivudine, Adefovir, Entecavir, Tenofovir).
-
A drug-free control is included for each replicon.
-
The cells are incubated for a defined period (e.g., 4-5 days), with the drug-containing medium being replenished every 2 days.
d. Analysis of HBV Replication:
-
DNA Extraction: Intracellular HBV core-associated DNA is extracted from the cells.
-
Southern Blot Analysis: The extracted DNA is separated by agarose gel electrophoresis, transferred to a nylon membrane, and hybridized with a 32P-labeled HBV-specific DNA probe. The levels of HBV replicative intermediates (relaxed circular and double-stranded linear DNA) are visualized by autoradiography.
-
Quantitative Real-Time PCR (qPCR): Alternatively, the amount of intracellular HBV DNA can be quantified using a real-time PCR assay with primers and probes specific for a conserved region of the HBV genome.
e. Calculation of IC50 and Fold-Resistance:
-
The intensity of the HBV DNA bands (from Southern blot) or the DNA copy number (from qPCR) is quantified for each drug concentration.
-
The 50% inhibitory concentration (IC50), the drug concentration that inhibits HBV replication by 50%, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
The fold-resistance is determined by dividing the IC50 for the mutant replicon by the IC50 for the wild-type replicon.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for assessing this compound cross-resistance.
Caption: Experimental workflow for this compound cross-resistance analysis.
References
Clevudine in Combination Therapy for Hepatitis B: A Guide to Synergistic and Antagonistic Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clevudine's performance in combination with other Hepatitis B virus (HBV) inhibitors, supported by experimental data. The following sections detail the synergistic and antagonistic interactions of this compound, present quantitative data in a structured format, outline experimental methodologies, and visualize key processes.
This compound is a nucleoside analog with potent antiviral activity against HBV.[1] Its mechanism of action involves the inhibition of HBV DNA polymerase, a crucial enzyme in the viral replication cycle.[2] Specifically, after being converted to its active triphosphate form within liver cells, this compound triphosphate competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain.[2] This incorporation leads to premature chain termination, thus halting viral replication.[3][2] The unique L-configuration of this compound contributes to its potent and sustained suppression of HBV replication.[4] To enhance antiviral efficacy and reduce the risk of drug resistance, combination therapy is a common strategy in the management of chronic Hepatitis B.[5] This guide focuses on the interactions of this compound with other HBV inhibitors.
In Vitro Combination Antiviral Activity
An in vitro study investigated the antiviral activity of this compound (CLV) in combination with other nucleoside/nucleotide analogues against wild-type HBV in the HepAD38 cell line. The results revealed both synergistic and antagonistic interactions.
Data Presentation: Combination of this compound with Other HBV Inhibitors
The following table summarizes the observed effects of combining this compound with other HBV inhibitors. The antiviral effects were determined using the MacSynergy II program, with synergy, additivity, and antagonism defined by calculated synergy volumes at a 95% confidence interval.
| Combination | Observed Effect | Synergy Volume (µM²%) | Conclusion |
| This compound + Lamivudine | Synergistic | 102.3 | The combination showed a strong synergistic antiviral effect. |
| This compound + Adefovir | Synergistic | 89.6 | The combination demonstrated a synergistic antiviral effect. |
| This compound + Entecavir | Synergistic | 79.5 | A synergistic antiviral effect was observed with this combination. |
| This compound + Tenofovir | Synergistic | 65.4 | This combination resulted in a synergistic antiviral effect. |
| This compound + Telbivudine | Antagonistic | -112.4 | A strong antagonistic antiviral response was observed. |
Data sourced from Niu et al. (2010).
Experimental Protocols
The following is a detailed methodology for the key in vitro experiments that determined the synergistic and antagonistic effects of this compound combinations.
In Vitro HBV Antiviral Assay
Cell Line: The HepAD38 cell line, which stably expresses wild-type HBV under the control of a tetracycline-repressible promoter, was utilized.
Drug Combination Analysis:
-
HepAD38 cells were seeded in 96-well plates.
-
After 24 hours, the tetracycline was removed from the culture medium to induce HBV replication.
-
Varying concentrations of this compound and a second antiviral agent (Lamivudine, Adefovir, Entecavir, Tenofovir, or Telbivudine) were added in a checkerboard pattern.
-
The cells were incubated for 6 days, with the medium and drugs being replaced on day 3.
-
On day 6, the supernatant was collected, and intracellular HBV DNA was extracted from the cells.
-
HBV DNA levels were quantified using a real-time PCR assay.
Data Analysis: The combination effects were evaluated using the MacSynergy II software, which calculates synergy volumes based on the dose-response curves of the individual drugs and their combinations.
Visualizations
Experimental Workflow for Drug Combination Screening
The following diagram illustrates the workflow for assessing the in vitro antiviral activity of this compound in combination with other HBV inhibitors.
Caption: Experimental workflow for in vitro HBV drug combination analysis.
Proposed Mechanism of this compound and Telbivudine Antagonism
The antagonistic effect observed between this compound and Telbivudine is suggested to be due to competition for intracellular phosphorylation, a necessary step for the activation of these nucleoside analogs.
Caption: Proposed mechanism of antagonism between this compound and Telbivudine.
Clinical Context and Other Combinations
While the in vitro data provides a clear picture of potential interactions, clinical outcomes can be more complex. Studies comparing this compound monotherapy to Entecavir monotherapy in treatment-naïve patients with chronic hepatitis B have shown similar efficacy in reducing HBV DNA levels at 48 weeks.[6][7] However, some studies noted instances of virologic breakthrough and myopathy in patients receiving this compound.[6][7]
In cases of this compound resistance, often associated with the rtM204I mutation, rescue therapies involving combinations have been explored.[8] One study found that a combination of this compound and Adefovir was more effective at suppressing HBV replication in patients with this compound-resistant CHB than Entecavir, Adefovir, or Lamivudine plus Adefovir therapies.[8]
Conclusion
In vitro evidence strongly suggests that this compound acts synergistically with Lamivudine, Adefovir, Entecavir, and Tenofovir in inhibiting wild-type HBV replication. Conversely, a significant antagonistic effect is observed when this compound is combined with Telbivudine, likely due to competition for the same intracellular activation pathways. These findings provide a rational basis for the design of combination therapies for chronic hepatitis B. However, clinical data on the efficacy and safety of these specific synergistic combinations are limited, and further investigation is warranted. For patients who develop resistance to this compound, combination rescue therapies have shown promise. This guide highlights the importance of understanding the molecular interactions between antiviral agents to optimize treatment strategies for chronic HBV infection.
References
- 1. Discovery and Development of Anti-HBV Agents and Their Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Combination Therapy for Chronic Hepatitis B: Current Updates and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of 48-week treatment efficacy between this compound and entecavir in treatment-naïve patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of 48-week treatment efficacy between this compound and entecavir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of this compound-Resistant Chronic Hepatitis B: A Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clevudine and Lamivudine Resistance Profiles in Chronic Hepatitis B Treatment
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the resistance profiles of two prominent nucleoside analogs for the treatment of chronic hepatitis B (CHB), Clevudine and Lamivudine, reveals key differences in their long-term efficacy and the genetic pathways to viral resistance. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison to inform future therapeutic strategies.
The emergence of drug-resistant Hepatitis B virus (HBV) strains is a significant challenge in the management of CHB. Both this compound and Lamivudine target the HBV polymerase, a critical enzyme in the viral replication cycle, but prolonged therapy can lead to the selection of mutations that reduce their antiviral activity.
Executive Summary
This compound has demonstrated a lower rate of virologic breakthrough compared to Lamivudine in clinical studies. The primary mutation associated with resistance to both drugs is in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV polymerase. Specifically, the rtM204I mutation is the key determinant of this compound resistance, while both rtM204V and rtM204I mutations confer resistance to Lamivudine. Notably, this compound-resistant strains exhibit cross-resistance to Lamivudine.
Data Presentation: Quantitative Analysis of Resistance
The following tables summarize the key quantitative data on the resistance profiles of this compound and Lamivudine.
Table 1: In Vitro Susceptibility of HBV Mutants to this compound and Lamivudine
| HBV Strain | Mutation(s) | Drug | IC₅₀ (μM) | Fold Resistance | Reference |
| Wild-type | - | This compound | 0.03 ± 0.00 | 1 | |
| Mutant | rtM204I | This compound | >1.0 | >33.3 | |
| Wild-type | - | Lamivudine | 0.04 ± 0.01 | 1 | |
| Mutant | rtM204V | Lamivudine | >100 | >2500 | |
| Mutant | rtM204I | Lamivudine | >100 | >2500 | |
| Mutant | rtL180M + rtM204V | Lamivudine | >100 | >2500 |
IC₅₀ (50% inhibitory concentration) is a measure of the drug concentration required to inhibit viral replication by 50%. Fold resistance is the ratio of the IC₅₀ for the mutant virus to the IC₅₀ for the wild-type virus.
Table 2: Clinical Resistance Rates from Comparative Studies
| Study | Treatment Duration | Drug | Virologic Breakthrough Rate | Primary Resistance Mutations Detected |
| Kim et al., 2010 | 48 weeks | This compound | 9.4% (5/53) | Not specified in this cohort |
| Kim et al., 2010 | 48 weeks | Lamivudine | 25.4% (16/63) | Not specified in this cohort |
| Lau et al., 2010 | 48 weeks | This compound | 0% | None |
| Lau et al., 2010 | 48 weeks | Lamivudine | 24% (11/46) | YMDD mutations |
Virologic breakthrough is defined as a confirmed increase in HBV DNA level of ≥ 1 log₁₀ IU/mL from the nadir during therapy.
Key Resistance Mutations
This compound:
-
Primary Mutation: The rtM204I mutation in the YMDD motif of the HBV reverse transcriptase is the major determinant of this compound resistance.
-
Compensatory Mutations: Other mutations, such as rtL180M and rtV173L, may accompany rtM204I to enhance the replication fitness of the resistant virus.
Lamivudine:
-
Primary Mutations: Both rtM204V and rtM204I mutations in the YMDD motif are the most common mutations conferring resistance to Lamivudine.
-
Compensatory Mutations: The rtL180M mutation frequently occurs in conjunction with rtM204V and can increase the level of resistance.
Cross-Resistance
A critical consideration in antiviral therapy is the potential for cross-resistance, where resistance to one drug confers resistance to another. In vitro studies have demonstrated that this compound-resistant HBV mutants, primarily harboring the rtM204I mutation, are also resistant to Lamivudine. Conversely, Lamivudine-resistant strains with either rtM204V or rtM204I mutations show high-level cross-resistance to this compound. However, both this compound- and Lamivudine-resistant mutants generally remain susceptible to nucleotide analogs such as adefovir and tenofovir.
Experimental Protocols
1. In Vitro Drug Susceptibility Assay
This assay is crucial for determining the concentration of an antiviral drug required to inhibit HBV replication.
-
Cell Line: Human hepatoma cell lines that support HBV replication, such as HepG2 or Huh7, are commonly used.
-
HBV Plasmids: Plasmids containing a greater-than-unit-length HBV genome (wild-type or with specific resistance mutations) are transfected into the hepatoma cells.
-
Drug Treatment: Following transfection, the cells are cultured in the presence of serial dilutions of the antiviral drug (e.g., this compound or Lamivudine) for a defined period, typically 4-5 days. The culture medium containing the drug is replaced daily.
-
Analysis of HBV Replication: Intracellular HBV DNA is extracted from the cells. The levels of HBV replicative intermediates (relaxed circular and double-stranded linear DNA) are quantified using Southern blot analysis or quantitative PCR (qPCR).
-
IC₅₀ Determination: The drug concentration that inhibits HBV DNA replication by 50% (IC₅₀) is calculated by plotting the percentage of replication inhibition against the drug concentration. Fold resistance is then calculated by dividing the IC₅₀ for the mutant virus by the IC₅₀ for the wild-type virus.
2. HBV Genotypic Resistance Testing
This method is used to identify specific mutations in the HBV polymerase gene associated with drug resistance.
-
Sample Collection: Patient serum or plasma containing HBV DNA is collected.
-
DNA Extraction: Viral DNA is extracted from the serum or plasma sample.
-
PCR Amplification: The HBV polymerase gene, specifically the reverse transcriptase (RT) domain, is amplified using polymerase chain reaction (PCR). Nested PCR is often employed to increase the sensitivity and specificity of the amplification.
-
DNA Sequencing: The amplified PCR product is then sequenced to determine the nucleotide sequence of the RT domain. Sanger sequencing has traditionally been the gold standard, but next-generation sequencing (NGS) is increasingly used for its ability to detect minor resistant variants within the viral population.
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence to identify any mutations associated with drug resistance.
Visualizations
Clevudine in the Management of Lamivudine-Resistant Chronic Hepatitis B: A Comparative Analysis
For researchers and drug development professionals navigating the complexities of antiviral resistance in chronic hepatitis B (CHB), this guide provides a detailed comparison of Clevudine's efficacy in patients who have developed resistance to Lamivudine. This document synthesizes data from various clinical studies to offer a clear perspective on virological and biochemical responses, alongside alternative therapeutic strategies.
Executive Summary
This compound, a nucleoside analog, has demonstrated potent antiviral activity against the hepatitis B virus (HBV). However, its application in patients with pre-existing Lamivudine resistance is significantly limited due to cross-resistance, stemming from the fact that the primary mutation associated with Lamivudine resistance (rtM204I/V) also confers resistance to this compound. Clinical data indicates that while this compound can initially suppress HBV DNA in some Lamivudine-experienced patients, the rate of viral breakthrough and development of resistance is substantially high. This has led to recommendations against its use as a monotherapy in this patient population. The standard of care for Lamivudine-resistant CHB has shifted towards more potent nucleos(t)ide analogs with a high barrier to resistance, such as Entecavir and Tenofovir, or combination therapies.
Comparative Efficacy of Antiviral Therapies in Lamivudine-Resistant CHB
The following tables summarize the virological and biochemical responses observed in clinical studies evaluating different therapeutic approaches for Lamivudine-resistant CHB.
Table 1: Virological and Biochemical Response to this compound in Lamivudine-Experienced Patients
| Study/Author | Number of Patients | Treatment Duration | Baseline HBV DNA (log10 copies/mL) | HBV DNA Reduction (log10 copies/mL) | Undetectable HBV DNA | ALT Normalization | HBeAg Seroconversion | Viral Breakthrough |
| Lee et al. (2009)[1] | 75 | 1 year | 6.6 | Not Reported | 51.9% (<2,000 copies/mL) | Not Reported | 16.7% | 44.4% |
Table 2: Comparative Efficacy of Rescue Therapies for this compound-Resistant CHB (often preceded by Lamivudine resistance)
| Study/Author | Treatment Group | Number of Patients | Treatment Duration | Undetectable HBV DNA (<70 IU/mL) |
| Lim et al. (2012)[2] | Adefovir (ADV) | 12 | 48 weeks | 0% |
| Lim et al. (2012)[2] | This compound + ADV | 21 | 48 weeks | 57.1% |
| Lim et al. (2012)[2] | Lamivudine + ADV | 34 | 48 weeks | 21.2% |
| Lim et al. (2012)[2] | Entecavir (ETV) | 40 | 48 weeks | 27.5% |
Experimental Protocols
Below are the generalized methodologies from the cited studies for evaluating the efficacy of antiviral therapies in Lamivudine-resistant CHB patients.
Study Design:
-
Lee et al. (2009): A retrospective study comparing the long-term efficacy of this compound in nucleos(t)ide-naïve and Lamivudine-experienced patients with CHB.[1]
-
Lim et al. (2012): A multicenter cohort study evaluating the efficacy of different rescue therapies for patients with this compound-resistant CHB, many of whom had prior Lamivudine exposure.[2]
Patient Population:
-
Inclusion Criteria:
-
Adult patients with HBsAg positive for more than 6 months.
-
Serum HBV DNA levels detectable by PCR assay.
-
For Lamivudine-resistant cohorts, a documented history of Lamivudine treatment and evidence of virologic breakthrough with confirmed Lamivudine resistance mutations (e.g., rtM204I/V).
-
For this compound rescue therapy studies, confirmed genotypic resistance to this compound (rtM204I mutation).[2]
-
-
Exclusion Criteria:
-
Co-infection with hepatitis C, hepatitis D, or HIV.
-
Decompensated liver disease.
-
Hepatocellular carcinoma.
-
Significant renal impairment.
-
Previous treatment with the rescue therapy being studied.
-
Treatment:
-
This compound Monotherapy: this compound administered orally at a dose of 30 mg once daily.
-
Combination Therapies:
Efficacy Assessments:
-
Virological Response:
-
Serum HBV DNA levels were quantified using real-time polymerase chain reaction (PCR) assays at baseline and at regular intervals (e.g., every 12 or 24 weeks) during treatment.
-
Undetectable HBV DNA was defined as a level below the lower limit of quantification of the assay used.
-
Viral breakthrough was defined as a >1 log10 IU/mL increase in HBV DNA from nadir.
-
-
Biochemical Response:
-
Serum alanine aminotransferase (ALT) levels were monitored at baseline and throughout the study to assess liver inflammation. Normalization of ALT was a key endpoint.
-
-
Serological Response:
-
HBeAg and anti-HBe status were assessed at baseline and at the end of treatment to determine HBeAg loss or seroconversion.
-
-
Genotypic Resistance:
-
Direct sequencing of the HBV polymerase gene was performed at baseline and at the time of virologic breakthrough to identify resistance-associated mutations.
-
Signaling Pathways and Experimental Workflow
Mechanism of Action and Resistance
This compound, a pyrimidine nucleoside analog, is phosphorylated intracellularly to its active triphosphate form.[3][4] This active metabolite inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, leading to chain termination and cessation of viral DNA synthesis.[3][4][5] The primary mutation conferring Lamivudine resistance, rtM204I/V, is located in the active site of the HBV polymerase and also reduces the susceptibility to this compound, leading to cross-resistance.
References
- 1. [Long-term this compound therapy in nucleos(t)ide-naïve and lamivudine-experienced patients with hepatitis B virus-related chronic liver diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of this compound-Resistant Chronic Hepatitis B: A Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
Safety Operating Guide
Safe Disposal of Clevudine: A Guide for Laboratory Professionals
Proper disposal of the antiviral nucleoside analog Clevudine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general best practices for pharmaceutical and potentially hazardous waste management.
Hazard Assessment and Classification
This compound is an antiviral drug used in the treatment of Hepatitis B. While specific classifications can vary, some antiviral medications are considered cytotoxic or cytostatic, necessitating their disposal as hazardous waste.[1] Given its mechanism of action as a nucleoside analog that interferes with viral DNA synthesis, it is prudent to handle and dispose of this compound with a high degree of caution.[2][3][4][5]
Key Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
In the absence of explicit guidance, treat this compound waste as potentially hazardous.
-
Personnel handling this compound waste should wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses.[6]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is paramount to ensure safe and compliant disposal.
-
Do not mix this compound waste with general laboratory or municipal trash.
-
Designated Waste Containers: Use clearly labeled, leak-proof containers specifically for this compound waste. For cytotoxic or cytostatic waste, yellow containers with purple lids are often recommended.[1]
-
Types of Waste:
-
Solid Waste: Unused or expired tablets, contaminated PPE (gloves, masks, gowns), and lab materials (e.g., weigh boats, contaminated bench paper).
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Needles, syringes, or other sharp instruments contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[6]
-
| Waste Type | Container Recommendation |
| Solid this compound Waste | Labeled, sealed, leak-proof hazardous waste container. |
| Liquid this compound Waste | Labeled, sealed, leak-proof hazardous waste container. |
| Contaminated Sharps | Puncture-resistant, labeled cytotoxic sharps container. |
On-site Handling and Temporary Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.
-
Storage: Store this compound waste in a designated, secure area away from general lab traffic. This area should be well-ventilated.
-
Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers.
Disposal Procedures
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.
Step-by-Step Disposal Workflow:
-
Segregate Waste: At the point of generation, separate this compound-contaminated materials from all other waste streams.
-
Contain Waste: Place the segregated waste into the appropriate, clearly labeled hazardous waste containers.
-
Store Securely: Move the sealed containers to a designated hazardous waste accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor to schedule a pickup.
-
Documentation: Ensure all required waste manifests and documentation are completed accurately for transportation and disposal.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Experimental Protocol for Small Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: At a minimum, wear two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection.
-
Contain the Spill:
-
For liquid spills, cover with absorbent pads.
-
For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
-
Clean the Area:
-
Working from the outside in, carefully collect all contaminated materials (absorbent pads, broken glass, etc.).
-
Place all materials into a designated hazardous waste bag or container.
-
-
Decontaminate:
-
Clean the spill area with a detergent solution, followed by a rinse with clean water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Doff PPE: Remove PPE, placing the outermost pair of gloves in the hazardous waste container first, followed by the gown and other protective equipment.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report the Incident: Report the spill to your EHS department in accordance with institutional policy.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always comply with their institution's specific safety protocols and all local, regional, and national regulations for hazardous waste disposal.
References
- 1. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. This compound | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Guidance for Handling Clevudine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Clevudine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal protocols to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
This compound is a synthetic pyrimidine nucleoside analog with antiviral activity.[1] While specific occupational exposure limits (OELs) and comprehensive toxicity data such as LD50 are not publicly available, it is prudent to handle this compound as a potent pharmaceutical compound. A conservative approach, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure, is recommended.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following PPE is essential when handling this compound powder or solutions:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[2]
-
Hand Protection: Wear two pairs of powder-free, disposable nitrile gloves. Gloves should be changed immediately if contaminated, and always upon completion of a task.
-
Body Protection: A disposable, back-closing gown made of a low-permeability fabric is required. Ensure cuffs are tucked into the inner pair of gloves.
-
Respiratory Protection: When handling this compound powder outside of a containment device (e.g., weighing), a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation.[2] All work with potent compounds should ideally be performed within a certified chemical fume hood or other ventilated enclosure to minimize aerosol generation.
| Physical & Chemical Properties of this compound | |
| Molecular Formula | C₁₀H₁₃FN₂O₅[1] |
| Molecular Weight | 260.22 g/mol [1] |
| Appearance | White crystalline powder |
| Solubility | Soluble in DMSO and DMF |
| CAS Number | 163252-36-6[1] |
| Occupational Exposure Limit (OEL) | Not Established |
| LD50 | Not Available |
Experimental Workflow for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps to ensure safety from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedure
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures. Environmental Health and Safety (EHS) personnel should be consulted for guidance.
-
Unused Product: For small quantities of unused this compound, the FDA recommends mixing the compound with an unappealing substance like used coffee grounds or cat litter. This mixture should then be placed in a sealed plastic bag or container before being disposed of in the trash, provided this aligns with local regulations.
-
Waste Pickup: Arrange for the pickup of hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
